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3-Isoxazolamine, 5-butyl- Documentation Hub

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  • Product: 3-Isoxazolamine, 5-butyl-
  • CAS: 119409-98-2

Core Science & Biosynthesis

Foundational

Strategic Sourcing, Analytical Validation, and Application of 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4) in Kinase Inhibitor Development

Executive Summary For researchers and drug development professionals, the selection and validation of chemical building blocks are as critical as the target biology itself. 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection and validation of chemical building blocks are as critical as the target biology itself. 3-Amino-5-tert-butylisoxazole (CAS 55809-36-4) is a highly specialized organic heterocyclic compound utilized extensively in medicinal chemistry. Characterized by an isoxazole ring substituted with a primary amine and a lipophilic tert-butyl group, it serves as a privileged bioisostere and a potent hinge-binding motif in the design of kinase inhibitors (e.g., FLT3, BRAF, and p38 MAPK inhibitors).

This technical guide provides an in-depth analysis of the physicochemical profiling, regioselective synthesis, supplier evaluation, and downstream application protocols for 3-Amino-5-tert-butylisoxazole, ensuring scientific integrity from procurement to bench execution.

Physicochemical Profiling & Quality Control (QC) Standards

When sourcing 3-Amino-5-tert-butylisoxazole from commercial vendors, application scientists must establish rigorous incoming Quality Control (QC). The structural integrity of this intermediate dictates the success of subsequent multi-step Active Pharmaceutical Ingredient (API) syntheses. The tert-butyl group enhances the overall lipophilicity of the molecule, which is a critical factor for the pharmacokinetic absorption of downstream drug candidates, while the amino group acts as a key hydrogen-bond donor/acceptor.

Table 1: Key Physicochemical Parameters and QC Specifications

ParameterSpecificationCausality in QC Validation
CAS Number 55809-36-4Unique identifier required for strictly regulated procurement.
Molecular Formula C₇H₁₂N₂OMolecular Weight: 140.18 g/mol .
Appearance Pale cream to yellow powderDiscoloration (e.g., dark brown) indicates oxidation of the amine or residual synthesis impurities.
Melting Point 106.5 - 115.5 °CA broad or depressed melting point indicates contamination by the 5-amino-3-tert-butylisoxazole structural isomer.
Assay (GC) ≥ 96.0% - 97.0%High purity is critical for stoichiometric precision in palladium-catalyzed aminations or urea couplings.

Regioselective Synthesis and Isomeric Purity

To evaluate a supplier's quality, one must understand the industrial synthesis of the compound. 3-Amino-5-tert-butylisoxazole is synthesized via the cyclocondensation of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) with hydroxylamine.

Mechanistic Causality of pH Control: The regioselectivity of this reaction is highly sensitive to the pH of the aqueous environment. Hydroxylamine exists in a protonation equilibrium.

  • If the pH drops below 5.0, an undesired isoxazolone byproduct predominates.

  • If the pH exceeds 8.0, the nucleophilic attack on the nitrile carbon is favored, yielding unacceptably high levels of the structural isomer, 5-amino-3-tert-butylisoxazole.

  • Optimal regioselectivity for the target 3-amino isomer is achieved strictly between pH 6.2 and 6.5 . Maintaining this weakly acidic environment ensures that the oxygen of the hydroxylamine attacks the carbonyl group first, directing the cyclization correctly.

Synthesis SM Pivaloylacetonitrile + Hydroxylamine pH_Low pH < 5.0 Acidic SM->pH_Low pH_Opt pH 6.2 - 6.5 Weakly Acidic SM->pH_Opt pH_High pH > 8.0 Basic SM->pH_High Isoxazolone Isoxazolone (Byproduct) pH_Low->Isoxazolone Carbonyl attack error Target 3-Amino-5-tert-butylisoxazole (Target Product) pH_Opt->Target Optimal cyclization Isomer 5-Amino-3-tert-butylisoxazole (Isomeric Impurity) pH_High->Isomer Nitrile attack

Caption: Regioselective synthesis of 3-Amino-5-tert-butylisoxazole demonstrating pH-dependent isomer formation.

Application in Drug Discovery: FLT3 Kinase Inhibitors

In medicinal chemistry, 3-Amino-5-tert-butylisoxazole is a cornerstone for synthesizing urea-based kinase inhibitors. A prominent example is its use in targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated and constitutively activated in acute myeloid leukemia (AML). The isoxazole core acts as a bioisostere that anchors the inhibitor into the ATP-binding pocket (the "hinge" region) of the kinase, effectively shutting down downstream oncogenic signaling.

Pathway Isoxazole Isoxazole-based FLT3 Inhibitor FLT3 Mutant FLT3 Receptor Isoxazole->FLT3 Binds Hinge Region ATP ATP Binding (Blocked) FLT3->ATP Prevents PI3K PI3K / AKT Pathway ATP->PI3K MAPK Ras / MAPK Pathway ATP->MAPK Apoptosis Leukemic Cell Apoptosis PI3K->Apoptosis Signal Arrest MAPK->Apoptosis Signal Arrest

Caption: Mechanism of action for isoxazole-derived FLT3 inhibitors in blocking leukemic proliferation pathways.

Self-Validating Experimental Protocol: Urea Coupling via Phosgene

The Scientific Challenge: The 3-amino group of the isoxazole ring is electronically deactivated due to the electron-withdrawing nature of the heteroaromatic system. Consequently, standard amide coupling reagents (e.g., HATU, EDC) often fail to achieve meaningful yields. The Solution: The protocol below utilizes phosgene to generate a highly reactive isocyanate intermediate in situ, driving the urea formation to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.71 mmol of 3-amino-5-tert-butylisoxazole in 10 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. Phosgene and the resulting isocyanate are exquisitely moisture-sensitive and will rapidly hydrolyze to form symmetric, unreactive urea byproducts.

  • Activation: Cool the solution to 0 °C. Add 0.5 mL of anhydrous pyridine, followed by the dropwise addition of phosgene (1.5 mL, 2.0 M in toluene).

    • Causality: Pyridine acts as an acid scavenger. It neutralizes the HCl generated during isocyanate formation, preventing the protonation of the weakly basic isoxazole amine, which would otherwise halt the reaction.

  • Isocyanate Formation: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Solvent Removal: Concentrate the mixture in vacuo to remove excess phosgene and CH₂Cl₂.

    • Causality: Complete removal of unreacted phosgene is a critical safety and chemical step before introducing the secondary arylamine, preventing the formation of undesired off-target ureas.

  • Coupling: Dissolve the crude 5-(tert-butyl)-3-isocyanatoisoxazole intermediate in anhydrous THF (7 mL) and add the target arylamine (1.0 eq). Stir at room temperature for 4 hours.

  • Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc gradient. The disappearance of the isocyanate intermediate (visualized via ninhydrin stain) and the emergence of a highly UV-active urea spot confirms successful coupling. Purify the final product via silica gel flash chromatography.

Procurement Strategy & Vendor Evaluation

Selecting a reliable supplier for CAS 55809-36-4 requires balancing purity, available pack sizes, and legacy documentation. The table below summarizes the top commercial suppliers evaluated for research and scale-up applications.

Table 2: Commercial Supplier Landscape

SupplierPurity GradeStandard Pack SizesStrategic Notes
Sigma-Aldrich 97%1g, 5g, 10gIdeal for early-stage discovery. Highly validated in literature for Pd-catalyzed aminations.
Thermo Scientific Chemicals ≥ 96.0% (GC)100gFormerly Alfa Aesar. Best suited for scale-up and process chemistry due to larger bulk availability.
TCI Chemicals > 97.0% (GC)5g, 25gKnown for high consistency in crystalline powder form; excellent for sensitive structural studies.
CymitQuimica > 97.0% (GC)VariableStrong European distribution network with robust analytical documentation.

References

  • PrepChem. "Synthesis of 3-amino-5-(t-butyl)isoxazole." prepchem.com. Available at: [Link]

  • Google Patents (US11384076B2). "Synthesis, pharmacology and use of new and selective FMS-like tyrosine kinase 3 (FLT3) FLT3 inhibitors." google.com.
Exploratory

difference between 3-amino-5-butylisoxazole and 5-amino-3-butylisoxazole

Executive Summary This guide provides a rigorous technical analysis of the structural, synthetic, and functional differences between 3-amino-5-butylisoxazole and 5-amino-3-butylisoxazole . While these two compounds are r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical analysis of the structural, synthetic, and functional differences between 3-amino-5-butylisoxazole and 5-amino-3-butylisoxazole . While these two compounds are regioisomers sharing the same molecular formula (


), their electronic environments differ radically, leading to distinct reactivity profiles, stability metrics, and pharmacological potentials.

The 3-amino isomer behaves as a stable, aromatic heterocyclic amine, suitable for use as a robust pharmacophore. In contrast, the 5-amino isomer is electronically labile, functioning as a masked enaminone that is prone to ring-opening transformations and tautomeric equilibrium. This distinction dictates their respective roles in drug development: the former as a stable scaffold, the latter often as a reactive intermediate or a prodrug-like moiety.

Structural & Electronic Analysis

Regioisomerism and Nomenclature

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. The position of the substituents defines the isomer:

  • 3-Amino-5-butylisoxazole: The amino group is at position 3 (adjacent to Nitrogen), and the butyl chain is at position 5 (adjacent to Oxygen).

  • 5-Amino-3-butylisoxazole: The amino group is at position 5, and the butyl chain is at position 3.

Electronic Environment & Tautomerism

The most critical difference lies in the electronic communication between the amino group and the ring heteroatoms.

  • 3-Amino Isomer: The amino group at C3 participates in conjugation but is electronically distinct from the labile N-O bond. It exists predominantly in the amino form . The ring is generally stable to nucleophilic attack.

  • 5-Amino Isomer: The amino group at C5 is in direct conjugation with the ring oxygen and nitrogen, creating a "push-pull" system similar to a vinylogous amide or enaminone. This isomer exhibits significant annular tautomerism , equilibrating between the amino (A) and imino (B) forms. This electronic instability makes the N-O bond susceptible to cleavage, a feature often exploited in the synthesis of pyrazoles or acyclic nitriles.

Tautomerism cluster_0 5-Amino-3-butylisoxazole Tautomerism cluster_1 3-Amino-5-butylisoxazole Amino Amino Form (Stable in solution) Imino Imino Form (Reactive intermediate) Amino->Imino  H-shift   Stable Amino Form (Predominant & Stable)

Figure 1: Tautomeric equilibrium is significant for the 5-amino isomer but negligible for the 3-amino isomer.

Synthetic Pathways & Regiocontrol

The synthesis of these isomers typically proceeds via the condensation of


-ketonitriles with hydroxylamine. The regioselectivity is strictly controlled by pH and temperature , a phenomenon driven by the competing nucleophilicity of the hydroxylamine nitrogen vs. oxygen atoms.
The Divergent Pathway

The starting material is typically 3-oxopentanenitrile (for methyl) or 4,4-dimethyl-3-oxopentanenitrile (pivalyl acetonitrile) for the tert-butyl analog. For a generic n-butyl group, the precursor is 3-oxoheptanenitrile .

ParameterTarget: 3-Amino-5-butylisoxazoleTarget: 5-Amino-3-butylisoxazole
Primary Mechanism Kinetic ControlThermodynamic Control
Initial Attack Hydroxylamine N attacks Nitrile (

)
Hydroxylamine N attacks Ketone (

)
pH Condition 7.0 – 8.0 (Neutral/Mildly Basic)> 10.0 (Strongly Basic)
Temperature < 45 °C Reflux (100 °C)
Intermediate Amidoxime intermediateOxime intermediate
Mechanism of Regioselectivity
  • Pathway A (3-Amino): At neutral pH and lower temperatures, the nitrile carbon is activated, and the nitrogen of hydroxylamine attacks the nitrile to form an amidoxime. Subsequent cyclization onto the ketone yields the 3-amino isomer.

  • Pathway B (5-Amino): At high pH and temperature, the ketone carbonyl is the most electrophilic site. Hydroxylamine attacks the ketone to form an oxime. Cyclization onto the nitrile carbon then yields the 5-amino isomer.

Synthesis cluster_3amino Target: 3-Amino-5-butylisoxazole cluster_5amino Target: 5-Amino-3-butylisoxazole Start Beta-Keto Nitrile (R-CO-CH2-CN) Cond1 pH 7-8, <45°C (Hydroxylamine) Start->Cond1 Cond2 pH > 10, Reflux (Hydroxylamine) Start->Cond2 Inter1 Amidoxime Intermediate Cond1->Inter1 N-attack on Nitrile Prod1 3-Amino-5-butylisoxazole Inter1->Prod1 Cyclization Inter2 Oxime Intermediate Cond2->Inter2 N-attack on Ketone Prod2 5-Amino-3-butylisoxazole Inter2->Prod2 Cyclization

Figure 2: Divergent synthesis of isoxazole regioisomers controlled by reaction conditions.

Analytical Characterization

Differentiation between these isomers is critical, as they often co-elute in standard LC-MS methods. NMR spectroscopy is the definitive tool for identification.

Proton NMR ( NMR)

The chemical shift of the ring proton (H4) and the splitting patterns provide clear diagnostic signals.

Feature3-Amino-5-butylisoxazole5-Amino-3-butylisoxazole
Ring Proton (H4)

5.5 – 5.8 ppm

4.8 – 5.2 ppm
Shielding Effect Less shielded (Downfield)More shielded (Upfield) by adjacent


Signal
Broad singlet, typically

3.5 – 4.5
Broad singlet, often variable/exchangeable

Note: The H4 proton in the 5-amino isomer is significantly more shielded because the amino group at C5 donates electron density directly into the C4-C5 double bond (enamine-like character).

Physical Properties
  • Melting Point: The 3-amino isomer consistently exhibits a higher melting point due to more ordered hydrogen bonding networks in the crystal lattice.

    • Example (t-Butyl): 3-amino-5-t-butylisoxazole (MP: 110–114 °C) vs. 5-amino-3-t-butylisoxazole (MP: ~80–90 °C).

  • Solubility: 5-amino isomers are often more soluble in polar organic solvents due to their higher polarity and tautomeric flexibility.

Reactivity & Stability

Ring Stability (The "Masked Enaminone" Effect)
  • 3-Amino-5-butylisoxazole: Highly stable. It undergoes electrophilic aromatic substitution (e.g., halogenation) at the C4 position while retaining the ring structure. It is resistant to basic hydrolysis.

  • 5-Amino-3-butylisoxazole: Unstable in strong base. Under basic conditions (NaOH/EtOH), the ring opens to form

    
    -ketonitriles. Upon reaction with hydrazine, it undergoes a ring transformation (ANRORC mechanism) to yield 5-amino-3-butylpyrazole .
    
Acylation[1][2]
  • 3-Amino: Reacts cleanly at the exocyclic amine to form stable amides.

  • 5-Amino: Acylation is complex. Reaction with acid chlorides often leads to substitution at the ring nitrogen (N2) or bis-acylation due to the imino tautomer, unless specific conditions are used to direct N-acylation at the exocyclic amine.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-butylisoxazole (Kinetic Control)

Objective: Selective formation of the 3-amino isomer. Reagents: 3-oxoheptanenitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), NaOH (aq).

  • Preparation: Dissolve hydroxylamine HCl in water and cool to 0°C. Neutralize carefully with NaOH to pH 7.0 .

  • Addition: Add the neutralized hydroxylamine solution dropwise to a stirred solution of 3-oxoheptanenitrile in ethanol at 0–5°C.

  • Reaction: Stir at room temperature (20–25°C) for 12–24 hours. Do not heat.

  • pH Maintenance: Monitor pH periodically; if it drops below 6, adjust with dilute NaOH to maintain pH 6–7.5.

  • Workup: Acidify with concentrated HCl to induce cyclization (if not complete), then neutralize to precipitate the product. Filter and recrystallize from hexanes/ethyl acetate.

Protocol B: Synthesis of 5-Amino-3-butylisoxazole (Thermodynamic Control)

Objective: Selective formation of the 5-amino isomer. Reagents: 3-oxoheptanenitrile (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), NaOH (excess).

  • Preparation: Dissolve 3-oxoheptanenitrile in ethanol.

  • Addition: Add a solution of hydroxylamine HCl and excess NaOH (pH > 10) to the nitrile solution.

  • Reaction: Heat the mixture to reflux (80–100°C) for 3–6 hours.

  • Workup: Cool the mixture. The product may precipitate or require extraction with ethyl acetate.

  • Purification: Recrystallization or flash chromatography (often requires more polar eluents than the 3-amino isomer).

References

  • Johnson, L., et al. (2013).[1] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[1] Link

  • BenchChem. (2025).[2] "Aminoisoxazole: A Comparative Guide for Researchers." BenchChem Technical Library. Link

  • Sigma-Aldrich. "3-Amino-5-tert-butylisoxazole Product Specification." Link

  • Chebanov, V. A., et al. (2016). "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation." Chemistry of Heterocyclic Compounds, 52(11), 866–886.[3] Link

  • Ríos, M., et al. (2026).[4] "Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles." RSC Advances, 16, 8533-8541.[4] Link

Sources

Foundational

Technical Safety &amp; Handling Guide: 5-tert-Butyl-3-isoxazolamine

Topic: 3-Isoxazolamine, 5-(1,1-dimethylethyl)- Safety Data & Technical Guide Content Type: Technical Whitepaper / Safe Handling Guide Audience: Medicinal Chemists, Process Chemists, HSE Officers in Drug Discovery.[1] Cri...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Isoxazolamine, 5-(1,1-dimethylethyl)- Safety Data & Technical Guide Content Type: Technical Whitepaper / Safe Handling Guide Audience: Medicinal Chemists, Process Chemists, HSE Officers in Drug Discovery.[1]

Critical Reagent in Kinase Inhibitor Synthesis[1]

Executive Summary

3-Isoxazolamine, 5-(1,1-dimethylethyl)- (CAS: 55809-36-4), commonly known as 5-tert-butyl-3-aminoisoxazole , is a high-value heterocyclic building block.[1] It is ubiquitous in medicinal chemistry, serving as the primary amine precursor for "hinge-binding" motifs in kinase inhibitors, most notably Quizartinib (AC220) , a potent FLT3 inhibitor for Acute Myeloid Leukemia (AML).[1]

While structurally simple, its handling requires rigorous adherence to safety protocols due to its classification as an irritant and potential acute toxin.[1] This guide synthesizes standard Safety Data Sheet (SDS) parameters with field-proven application workflows, ensuring researchers can utilize this reagent effectively without compromising safety.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the physical state of the reagent is the first step in risk mitigation.[1] As a solid amine, it presents inhalation risks via dust generation and contact risks via solubility in organic solvents.[1]

PropertySpecification
IUPAC Name 5-tert-butyl-1,2-oxazol-3-amine
Common Name 5-tert-butyl-3-isoxazolamine
CAS Number 55809-36-4
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
Physical State Crystalline Solid (White to off-white)
Melting Point 110–114 °C
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility
pKa (Calculated) ~2.5 (Weak base due to electron-withdrawing isoxazole ring)

Hazard Assessment & Toxicology (GHS Classification)

This compound is not merely a "nuisance dust."[1][2][3][4][5] Its pharmacological relevance implies biological activity, necessitating a conservative safety approach.[1][3]

GHS Label Elements

Signal Word: WARNING [1][6][7][4]

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat. 4H302 Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Cat.[1][6][7] 2H315 Causes skin irritation.[1][6][7][2][4]
Eye Damage/Irritation Cat. 2AH319 Causes serious eye irritation.[1][4]
STOT - Single Exposure Cat. 3H335 May cause respiratory irritation.[1][6][7][2][3][4]
Toxicological Context[1][9]
  • Mechanism of Toxicity: While specific LD50 data is often proprietary, isoxazolamines can act as weak uncouplers or metabolic disruptors.[1] The primary risk in a laboratory setting is mucous membrane inflammation .[1]

  • Sensitization: As an aromatic amine derivative, there is a potential risk of sensitization upon repeated exposure, although it is less reactive than aniline.[1]

  • Dust Hazard: The solid form is prone to electrostatic charging, leading to "flying dust" that can bypass poor face seals on respirators.[1]

Safe Handling Workflow: The "Barrier Protocol"

To ensure safety, we implement a Barrier Protocol that layers engineering controls, PPE, and administrative checks.[1]

Engineering Controls
  • Primary: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .[1]

  • Secondary: Use an anti-static gun or ionizer bar during weighing to prevent particle dispersal.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: If working outside a hood (not recommended), a full-face respirator with P100 (HEPA) cartridges is required.[1] N95 masks are insufficient for fine organic dusts over long durations.[1]

  • Hands: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection.[1]

    • Note: For prolonged immersion in solvents like DCM containing the amine, use Silver Shield/4H laminates, as amines can permeate nitrile when solvated.[1]

  • Eyes: Chemical safety goggles.[1][7] Face shield required if scaling up reactions (>10g).[1]

Visual Workflow: Handling Decision Tree

SafeHandling Start Start: Handling 5-tert-butyl-3-isoxazolamine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution (DCM/DMSO) StateCheck->Solution Risk Risk Assessment: Dust Inhalation? Solid->Risk RiskSolv Risk Assessment: Skin Absorption? Solution->RiskSolv Weighing Weighing Protocol: 1. Anti-static gun usage 2. Fume hood ON 3. Analytical balance inside hood Control1 Control: Wet wiping of balance area Weighing->Control1 Transfer Transfer Protocol: 1. Syringe transfer (Septum sealed) 2. Double-glove (Nitrile) Control2 Control: Change gloves immediately upon splash Transfer->Control2 Risk->Weighing High Risk RiskSolv->Transfer High Risk

Figure 1: Decision tree for handling solid vs. solvated forms of the reagent.

Application Context: Synthesis & Reaction Safety

The primary utility of 5-tert-butyl-3-isoxazolamine is in the formation of urea linkages, a critical step in synthesizing kinase inhibitors like Quizartinib.[1]

Key Reaction: Urea Formation

Reaction: Nucleophilic attack of the isoxazole amine on an isocyanate.[1] Reagents: 5-tert-butyl-3-isoxazolamine + Aryl Isocyanate.[1] Solvent: Typically anhydrous THF or DCM.[1]

Process Safety Critical Control Points (CCPs)
  • Exotherm Management: The reaction with isocyanates is exothermic.[1] On a multigram scale, add the isocyanate dropwise at 0°C to control heat release.[1]

  • Solubility Issues: The product (urea) often precipitates, forming a thick slurry.[1] Ensure overhead stirring is available for scales >50g to prevent hot spots.

  • Quenching: Residual isocyanates are toxic.[1] Quench the reaction mixture with methanol or a primary amine (like propylamine) before workup to scavenge unreacted electrophiles.[1]

Visual Workflow: Synthesis Pathway

Synthesis Reagent 5-tert-butyl-3-isoxazolamine (Nucleophile) Reaction Reaction Vessel Solvent: THF/DCM Temp: 0°C -> RT Reagent->Reaction Isocyanate Aryl Isocyanate (Electrophile) Isocyanate->Reaction Hazard HAZARD: Exotherm Control: Dropwise Addition Reaction->Hazard Product Urea Intermediate (Precipitate) Reaction->Product Workup Filtration & Wash (Remove unreacted amine) Product->Workup

Figure 2: Synthesis workflow highlighting the critical exotherm hazard during urea formation.

Emergency Response Framework

This section provides self-validating steps. If the "Check" fails, proceed immediately to medical intervention.

ScenarioImmediate ActionValidation Check
Eye Contact Rinse cautiously with water for 15 minutes. Lift eyelids.[1]Check: Is pain/redness persisting after 15 mins? Yes: Seek ophthalmologist.
Skin Contact Brush off dry particles first, then wash with soap/water.[1]Check: Is there a white residue or rash? Yes: Consult physician (Dermatitis risk).[1][3]
Inhalation Move to fresh air.[1][2][3] Loosen clothing.[1][2]Check: Is breathing labored or is there wheezing? Yes: Call Emergency Services (Respiratory irritation).[1]
Spill (Solid) Dampen with wet paper towel to prevent dust.[1] Scoop into waste.Check: Is the area free of white powder? Yes: Clean with detergent.[1]

Storage & Stability

  • Storage Class: 11 (Combustible Solids).[1][6][8]

  • Conditions: Store in a cool, dry place (Room Temperature is generally acceptable, but 2-8°C is preferred for long-term purity).

  • Incompatibilities: Keep away from strong oxidizing agents and acids .[1] Reaction with strong acids may generate heat.[1]

References

  • PubChem. (n.d.).[1] 3-Isoxazolamine, 5-(1,1-dimethylethyl)- Compound Summary. National Library of Medicine.[1] Retrieved March 2, 2026, from [Link][1]

  • Chao, Q., et al. (2009).[1] Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.[1][9][10] Journal of Medicinal Chemistry, 52(23), 7808–7816.[1][9] [Link][1][9]

Sources

Exploratory

Structural and Pharmacological Divergence: A Comparative Analysis of 5-n-Butyl-3-isoxazolamine and 5-tert-Butyl-3-isoxazolamine in Drug Design

Executive Summary In modern medicinal chemistry, the isoxazolamine heterocycle serves as a privileged scaffold, frequently deployed as a hydrogen-bond donor/acceptor system in the design of targeted therapeutics. While t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the isoxazolamine heterocycle serves as a privileged scaffold, frequently deployed as a hydrogen-bond donor/acceptor system in the design of targeted therapeutics. While the core heterocycle remains constant, the nature of its aliphatic substituents drastically alters both the synthetic strategy required to produce it and its pharmacodynamic profile. This technical guide provides an in-depth comparative analysis of two critical isomers: 5-n-butyl-3-isoxazolamine and 5-tert-butyl-3-isoxazolamine . By examining their physicochemical properties, regioselective synthesis, and thermodynamic behavior within kinase hydrophobic pockets, this whitepaper equips researchers with the mechanistic insights necessary to optimize structure-activity relationships (SAR).

Molecular Architecture & Physicochemical Divergence

The fundamental divergence between these two compounds lies in their aliphatic side chains. The 5-tert-butyl variant features a highly branched, rigid, and sterically demanding moiety, whereas the 5-n-butyl variant possesses a flexible, linear alkyl chain. This structural difference directly impacts their conformational entropy, lipophilicity, and spatial volume.

Comparative Physicochemical Profile
Property5-tert-Butyl-3-isoxazolamine5-n-Butyl-3-isoxazolamine
CAS Number 55809-36-4119409-98-2
Molecular Formula C₇H₁₂N₂OC₇H₁₂N₂O
Molecular Weight 140.18 g/mol 140.18 g/mol
Structural Topology Branched (Globular/Rigid)Linear (Flexible)
Rotatable Bonds (Alkyl) 1 (C-C bond to the ring)4 (Internal C-C chain + ring bond)
Steric Bulk (Taft

)
High (-1.54 for t-Bu)Moderate (-0.39 for n-Bu)
Primary Application Kinase inhibitor pharmacophore (e.g., FLT3, p38 MAPK)Comparative SAR studies, agrochemical intermediates

Data supported by authoritative chemical databases including 1[1] and 2[2].

Mechanistic Synthesis & Regioselectivity Control

The synthesis of 3-amino-5-alkylisoxazoles is typically achieved via the condensation of an acylacetonitrile precursor (e.g., pivaloylacetonitrile for the tert-butyl derivative) with hydroxylamine hydrochloride[3].

The Causality of Regioselectivity: Because hydroxylamine is an ambident nucleophile (containing both nucleophilic nitrogen and oxygen), the reaction can yield multiple isomers. The regioselectivity is entirely dictated by the pH of the reaction environment[4]. Careful control of the pH modulates the protonation state of the intermediates, dictating whether the initial nucleophilic attack occurs preferentially at the carbonyl or the nitrile moiety.

As documented in synthetic methodologies, maintaining a mildly acidic pH of 6.2–6.5 ensures that the kinetics strongly favor the pathway leading to the target 3-amino-5-substituted isoxazole[4]. If the pH drops below 5.0, undesired isoxazolones are formed; conversely, if the pH exceeds 8.0, the equilibrium shifts to produce unacceptably large amounts of the 5-amino-3-alkylisoxazole isomer[4].

Synthesis A Acylacetonitrile Precursor + Hydroxylamine HCl B Alkaline Solution (Initial Mixing) A->B C pH Adjustment (Critical Regioselectivity Step) B->C D pH < 5.0 Isoxazolone (Undesired Byproduct) C->D Acidic E pH 6.2 - 6.5 3-Amino-5-alkylisoxazole (Target Compound) C->E Mildly Acidic F pH > 8.0 5-Amino-3-alkylisoxazole (Undesired Isomer) C->F Basic

Caption: Regioselective synthesis workflow for 3-amino-5-alkylisoxazoles based on pH control.

Pharmacodynamic Implications in Kinase Inhibition

In the realm of targeted oncology and anti-inflammatory drug design, the 5-tert-butyl-3-isoxazolamine motif is frequently employed as a core building block for kinase inhibitors targeting FLT3 and the p38 MAPK pathway[3][5]. It is often utilized in isosteric replacement studies to compare binding affinities against established inhibitors like quizartinib[5].

Thermodynamics of Binding (Enthalpy-Entropy Compensation): When a kinase inhibitor enters a target's hydrophobic pocket (such as the DFG-out allosteric site), it must displace ordered water molecules (a favorable entropic gain) while conforming to the spatial constraints of the pocket.

  • The tert-butyl advantage: The tert-butyl group acts as a pre-organized "hydrophobic anchor." Because it is rigid, it incurs almost zero conformational entropic penalty upon binding, leading to a highly favorable free energy of binding (

    
    )[6].
    
  • The n-butyl disadvantage: The n-butyl chain must freeze its three internal rotatable bonds to pack efficiently into the same pocket. Freezing a single rotatable bond costs approximately 0.5–0.6 kcal/mol in entropic penalty, which drastically reduces the overall binding affinity compared to the tert-butyl analog.

Binding Substrate Isoxazolamine Pharmacophore TertButyl 5-tert-butyl Rigid Anchor Low Entropic Penalty Substrate->TertButyl NButyl 5-n-butyl Flexible Chain High Entropic Penalty Substrate->NButyl Pocket Kinase Hydrophobic Pocket (e.g., FLT3 / p38 MAPK) TertButyl->Pocket Binds NButyl->Pocket Binds Affinity1 High Affinity (Tight Steric Fit) Pocket->Affinity1 t-Bu interaction Affinity2 Lower Affinity (Suboptimal Packing) Pocket->Affinity2 n-Bu interaction

Caption: Thermodynamic binding model of isoxazolamine derivatives in kinase hydrophobic pockets.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory in-process controls.

Protocol A: Regioselective Synthesis of 5-tert-Butyl-3-isoxazolamine
  • Precursor Activation: Dissolve 1.0 equivalent of 4[4] in a basic aqueous solution (1.1 eq NaOH) at room temperature.

  • Nucleophilic Addition: Rapidly add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) to the basic mixture.

  • Kinetic pH Control (Critical Step): Within 15 minutes of addition, strictly adjust the pH of the reaction mixture to 6.2–6.5 using 1M HCl[4].

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The target 3-amino isomer will present a distinct

      
       value compared to the 5-amino isomer. If the pH drifts >7.0, a secondary spot corresponding to the 5-amino byproduct will appear.
      
  • Cyclization & Heating: Heat the mixture to 50 °C for 10 hours to drive the cyclization to completion[3].

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Structural Confirmation: Validate the regiochemistry via ¹H-NMR. The diagnostic isoxazole ring proton (C4-H) for the 3-amino-5-tert-butyl isomer appears as a sharp singlet at approximately

    
     5.5 ppm.
    
Protocol B: TR-FRET Kinase Binding Affinity Assay (FLT3)

To empirically validate the thermodynamic differences between the n-butyl and tert-butyl derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Reagent Preparation: Prepare a master mix containing recombinant FLT3 kinase domain, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer (e.g., Tracer 236).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of both the synthesized 5-tert-butyl and 5-n-butyl isoxazolamine derivatives in assay buffer (final DMSO concentration

    
     1%).
    
  • Incubation & Controls: Combine the kinase master mix with the compounds in a 384-well plate.

    • Self-Validation Check: Include Quizartinib as a positive control (expected IC₅₀ ~1-5 nM) to validate assay sensitivity, and 1% DMSO as a negative (vehicle) control to establish the maximum FRET signal[5].

  • Measurement: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader, measuring emission at both 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis: Calculate the FRET emission ratio (665 nm / 615 nm). Plot the ratio against compound concentration to derive the IC₅₀. The expected result will show a significantly lower IC₅₀ (higher affinity) for the tert-butyl derivative due to the minimized entropic penalty.

References

  • PubChem: 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 URL:[Link]

  • Chemikart: 119409-98-2 | 3-ISOXAZOLAMINE, 5-BUTYL- URL: [Link]

  • MDPI (Molecules): Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway URL:[Link]

  • PrepChem: Synthesis of 3-amino-5-(t-butyl)isoxazole URL:[Link]

  • PMC (Pharmaceuticals): Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors URL:[Link]

  • Semantic Scholar: In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 URL:[Link]

Sources

Foundational

3-Isoxazolamine 5-butyl- solubility in organic solvents

Technical Whitepaper: Solubility Profiling & Physicochemical Handling of 5-Butyl-3-isoxazolamine Part 1: Executive Summary & Molecular Identity 5-Butyl-3-isoxazolamine (CAS: 14648-12-5) is a heteroaromatic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Physicochemical Handling of 5-Butyl-3-isoxazolamine

Part 1: Executive Summary & Molecular Identity

5-Butyl-3-isoxazolamine (CAS: 14648-12-5) is a heteroaromatic building block utilized primarily in the synthesis of sulfonamide antibiotics, agrochemicals, and kinase inhibitors. Unlike its more common analogs (5-methyl or 5-tert-butyl), the n-butyl variant presents unique solubility challenges due to the flexibility of the alkyl chain, which disrupts crystal packing and alters lipophilicity.

This guide addresses the critical gap in public solubility data for this specific CAS entry. It synthesizes empirical data from structural analogs with calculated physicochemical properties to provide a definitive handling protocol.

Chemical Identity
  • IUPAC Name: 5-butylisoxazol-3-amine

  • CAS: 14648-12-5

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][2][3]
  • Molecular Weight: 140.18 g/mol [1][2][3]

  • Structural Distinction: Contains a flexible n-butyl chain at position 5, distinct from the rigid tert-butyl analog (CAS 55809-36-4).

Part 2: Physicochemical Basis of Solubility

To predict and manipulate the solubility of 5-butyl-3-isoxazolamine, one must understand the competition between its polar pharmacophore and its lipophilic tail.

The Polarity Conflict
  • The Head (Polar): The 3-amino-isoxazole core is polar and capable of hydrogen bonding. The amine (-NH

    
    ) acts as a donor, while the ring nitrogen and oxygen act as weak acceptors.
    
  • The Tail (Lipophilic): The C4 n-butyl chain adds significant lipophilicity (LogP shift ~ +1.5 compared to the methyl analog). This makes the compound significantly more soluble in non-polar organic solvents than the parent isoxazole.

The Basicity Trap (Expert Insight)

A common error in handling 3-aminoisoxazoles is assuming they behave like typical amines (e.g., pyridine or aniline).

  • Reality: The isoxazole ring is electron-withdrawing. The lone pair on the exocyclic amine is delocalized into the ring.

  • Consequence: The pKa of the conjugate acid is extremely low (typically pKa ~0–1).

  • Solubility Implication: Do not expect this compound to dissolve in aqueous acetate or phosphate buffers (pH 4–7). It requires strong mineral acid (e.g., 1N HCl) to protonate and achieve aqueous solubility, which may compromise chemical stability over time.

Part 3: Solubility Profile & Solvent Selection

The following data is synthesized from structural analog behavior (CAS 55809-36-4) and calculated partition coefficients (cLogP ~1.7–2.0).

Solubility Matrix
Solvent ClassRepresentative SolventPredicted SolubilityApplication
Polar Aprotic DMSO High (>100 mg/mL) Primary Stock Solutions. Ideal for biological assays and cryo-storage.
Polar Aprotic DMF High (>100 mg/mL) Synthesis reaction medium.
Polar Protic Methanol / Ethanol High (>50 mg/mL) Crystallization, transfers, and dilutions.
Chlorinated DCM / Chloroform High (>50 mg/mL) Extraction (organic layer) and chromatography loading.
Esters Ethyl Acetate Moderate (20–50 mg/mL) Standard extraction solvent; good for TLC.
Aromatic Toluene Moderate (10–30 mg/mL) Reflux reactions; azeotropic drying.
Alkanes Hexanes / Heptane Low (<5 mg/mL) Anti-solvent. Use to precipitate the compound from EtOAc or DCM.
Aqueous Water (pH 7) Very Low (<1 mg/mL) Wash solvent to remove inorganic salts.

Part 4: Experimental Protocols

Since batch-specific impurities (e.g., isomeric 5-amino-3-butylisoxazole) can alter solubility, you must validate solubility for your specific lot.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this method for precise data required for formulation or ADME studies.

  • Preparation: Weigh 10 mg of 5-butyl-3-isoxazolamine into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent.

  • Equilibration: Cap and shake/vortex at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until precipitation is visible.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (do not use nylon for acidic solutions).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

Protocol B: Kinetic Solubility (High Throughput)

Use this for rapid screening of biological assay stocks.

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spike: Pipette 5 µL of DMSO stock into 195 µL of aqueous buffer (PBS pH 7.4).

  • Incubation: Shake for 2 hours at room temperature.

  • Read: Measure turbidity via UV-Vis absorbance at 600 nm (or nephelometry).

    • Result: High absorbance indicates precipitation (insoluble).

Part 5: Visualization of Workflows

Figure 1: Solubility-Driven Purification Workflow

This diagram illustrates how to exploit the solubility profile of 5-butyl-3-isoxazolamine to separate it from common synthetic byproducts (inorganic salts and highly lipophilic impurities).

PurificationStrategy Crude Crude Reaction Mixture (Target + Salts + Tars) Dissolve Dissolve in Ethyl Acetate (Target Soluble) Crude->Dissolve Extraction Wash Aqueous Wash (Water/Brine) (Removes Salts) Dissolve->Wash Partition OrgLayer Organic Layer (Target + Lipophilic Impurities) Wash->OrgLayer Retain Organic Conc Concentrate to Oil/Solid OrgLayer->Conc Evaporation Recryst Recrystallization (Solvent: EtOH | Anti-solvent: Hexane) Conc->Recryst Purification Pure Pure 5-Butyl-3-isoxazolamine Recryst->Pure Filtration

Caption: Purification logic flow exploiting the high organic solubility and low aqueous solubility of the target.

Figure 2: pH-Dependent Solvation State

Visualizing why standard buffers fail to dissolve this compound.

pHEffect Neutral Neutral Form (pH > 1) Lipophilic Soluble in: DCM, DMSO Protonated Protonated Form (pH < 0) Ionic (Salt) Soluble in: Water Neutral->Protonated + H+ (Requires Strong Acid) Protonated->Neutral + Base (Reversible) Acid Strong Acid (1N HCl) Acid->Neutral Drives Equilibrium

Caption: The weak basicity of the isoxazolamine requires extreme pH conditions to achieve aqueous solubility.

Part 6: References & Authoritative Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84591, 5-Isoxazolamine. (Note: While CID 84591 refers to the parent amine, the physicochemical data sections provide the baseline for isoxazole basicity). Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Authoritative review on isoxazole reactivity and properties).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Basis for LogP and solubility estimation protocols).[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Amino-5-tert-butylisoxazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Introduction & Strategic Importance 3-Amino-5-tert-butylisoxazole (CAS: 558...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Strategic Importance

3-Amino-5-tert-butylisoxazole (CAS: 55809-36-4) is a highly valued heterocyclic building block in medicinal chemistry. It is most prominently utilized in the synthesis of p38 mitogen-activated protein kinase (MAPK) inhibitors, such as BIRB-796 analogs, and various anti-TNF-α agents[1][2].

The synthesis of this compound from pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) and hydroxylamine presents a classic regioselectivity challenge. Because the starting material possesses two electrophilic centers—a carbonyl carbon and a nitrile carbon—the reaction can yield either the desired 3-amino-5-tert-butylisoxazole or the undesired positional isomer, 5-amino-3-tert-butylisoxazole[3][4]. This application note details a field-proven, pH-controlled protocol that guarantees high regioselectivity by leveraging the divergent kinetic reactivities of these functional groups.

Mechanistic Rationale: The Causality of pH Control

To achieve absolute regiocontrol, the protocol utilizes a two-stage, one-pot approach that manipulates the electronic state of the β-ketonitrile intermediate[2][4].

  • The Alkaline Phase (pH 10.0–11.0): Under strongly basic conditions, the acidic α-protons of pivaloylacetonitrile are removed, forming a stable enolate. This enolization effectively masks the carbonyl carbon, drastically reducing its electrophilicity. Consequently, hydroxylamine (present as a free base) selectively attacks the nitrile carbon, yielding a water-soluble amidoxime intermediate.

  • The Acidic Phase (pH 4.0–5.0): Lowering the pH neutralizes the enolate, restoring the electrophilic nature of the carbonyl group. The hydroxyl group of the newly formed amidoxime then undergoes an intramolecular nucleophilic attack on the carbonyl, followed by dehydration, to close the isoxazole ring and selectively yield the 3-amino isomer.

Failure to maintain strict alkaline conditions during the initial phase allows hydroxylamine to attack the unmasked carbonyl, forming a ketoxime that cyclizes into the undesired 5-amino-3-tert-butylisoxazole isomer[3].

Mechanism A Pivaloylacetonitrile (β-ketonitrile) B Enolate Intermediate (Carbonyl Protected) A->B NaOH (pH 10-11) Deprotonation E Ketoxime Intermediate A->E Neutral/Acidic pH NH2OH attack on Carbonyl C Amidoxime Intermediate B->C NH2OH attack on Nitrile D 3-Amino-5-tert-butylisoxazole (Target Product) C->D HCl (pH 4-5) Cyclization & Dehydration F 5-Amino-3-tert-butylisoxazole (Undesired Isomer) E->F Cyclization

Figure 1: Divergent regioselective pathways for isoxazole synthesis modulated by pH control.

Reaction Conditions & Regiochemical Outcomes

The table below summarizes how the reaction environment dictates the dominant intermediate and final product, emphasizing the necessity of the parameters chosen for this protocol.

Reaction PhasepH RangeTempDominant Intermediate/ProductMechanistic Role
Initial Oximation 10.0 – 11.050 °CAmidoxime (Water-soluble)Enolization of ketone directs NH₂OH to the nitrile group.
Acidic Cyclization 4.0 – 5.050 °C3-Amino-5-tert-butylisoxazole Protonation restores carbonyl electrophilicity; drives ring closure.
Alternative (Neutral)6.0 – 8.0100 °C5-Amino-3-tert-butylisoxazoleDirect attack on carbonyl yields ketoxime, altering regiochemistry.

Experimental Protocol

This methodology is adapted from the foundational work by and optimized for modern pharmaceutical applications as described by[2].

Reagents Required
  • Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile): 3.0 g (23.97 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.83 g (26.4 mmol, 1.1 eq)

  • Sodium Hydroxide (NaOH): 1.06 g (26.4 mmol, 1.1 eq) + 1 M aqueous solution for pH adjustment

  • Concentrated Hydrochloric Acid (HCl): For pH adjustment

  • Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄): For intermediate washing

  • Deionized (DI) Water: 20 mL

Step-by-Step Methodology (Self-Validating System)

Step 1: Amidoxime Formation (Alkaline Phase)

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend pivaloylacetonitrile (3.0 g) in DI water (20 mL).

  • Reagent Addition: Add NaOH (1.06 g) and hydroxylamine hydrochloride (1.83 g) sequentially with continuous stirring.

  • pH Validation (Critical): Stir the resulting solution for 30 minutes at room temperature. Use a calibrated pH meter to verify the pH is between 10.0 and 11.0. If the pH is too low, adjust dropwise with 1 M NaOH. Self-Validation Check: Failure to reach pH 10 will result in incomplete enolization and contamination with the 5-amino isomer.

  • Heating: Heat the mixture to 50 °C and maintain stirring for 10 hours.

Step 2: In-Process Purification 5. Washing: Cool the mixture to room temperature. Wash the aqueous solution with DCM (3 × 15 mL).

  • Causality Note: The desired amidoxime intermediate is highly water-soluble at basic pH. Washing with a non-polar organic solvent removes unreacted pivaloylacetonitrile and neutral organic impurities, acting as a crucial purification step before cyclization. Retain the aqueous layer.

Step 3: Cyclization (Acidic Phase) 6. Acidification: Carefully add concentrated HCl dropwise to the retained aqueous layer until the pH reaches 4.0–5.0. 7. Ring Closure: Heat the acidified solution back to 50 °C and stir for 3 hours.

  • Self-Validation Check: As the cyclization proceeds, the product (which is sparingly soluble in water) will begin to precipitate as a white to off-white solid, providing visual confirmation of the reaction's progression.

Step 4: Isolation 8. Filtration: Cool the reaction mixture to 0–5 °C in an ice bath to maximize precipitation. Filter the solid under vacuum. 9. Washing & Drying: Wash the filter cake with ice-cold DI water (2 × 10 mL) and dry under vacuum at 40 °C to constant weight. Expected yield: ~75–80%.

Analytical Characterization

To ensure the correct positional isomer has been synthesized, validate the product against the following analytical benchmarks[3]:

  • Physical Appearance: White to off-white crystalline solid.

  • Melting Point: 112.1 – 112.5 °C (Recrystallized from benzene or ethanol/water).

  • ¹H-NMR (270 MHz, CDCl₃): δ 5.50 (1H, s, isoxazole-CH at position 4), 3.86 (2H, br s, NH₂), 1.30 (9H, s, tert-butyl). Note: The sharp singlet at 5.50 ppm is diagnostic for the proton at the C4 position of the isoxazole ring.

  • IR (CHCl₃): 3495, 3405 (N-H stretch), 2975 (C-H stretch), 1625, 1475 cm⁻¹.

References

  • Akira, T., Akira, M., Shinzaburo, S., Shiro, U., & Yasuo, M. (1991). "Practical synthesis of 3-amino-5-tert-butylisoxazole from pivaloylacetonitrile with hydroxylamine." Heterocycles, 32(6), 1153–1158.[Link]

  • Zhao, X., et al. (2014). "Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway." Molecules, 19(2), 2171-2192.[Link]

Sources

Application

Application Note: Advanced Amide Coupling Protocols for Electron-Deficient Heteroaromatic Amines (Focus on 5-Butylisoxazol-3-amine)

Introduction & Mechanistic Insights The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its bioisosteric properties and its ability to modulate the physicochemical profiles of drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized for its bioisosteric properties and its ability to modulate the physicochemical profiles of drug candidates[1]. Specifically, 5-butylisoxazol-3-amine (CAS: 119409-98-2) serves as a critical building block for synthesizing complex pharmacophores. However, researchers routinely encounter significant synthetic bottlenecks when attempting standard amide couplings with 3-aminoisoxazoles.

The Causality of Low Reactivity

The exocyclic primary amine at the 3-position of the isoxazole ring is notoriously poorly nucleophilic. This is driven by strong electron-withdrawing inductive effects from the adjacent heteroatoms (oxygen and nitrogen) within the ring, coupled with the delocalization of the amine's lone pair of electrons into the aromatic π-system. Consequently, standard coupling conditions (e.g., EDC/HOBt, DIPEA, room temperature) often result in sluggish kinetics, incomplete conversion, and unacceptably low yields[2].

To overcome this high activation energy barrier, the carboxylic acid must be converted into a highly electrophilic intermediate, or the reaction must be driven by elevated temperatures and specialized coupling reagents like Propylphosphonic anhydride (T3P)[3].

Comparative Efficacy of Coupling Strategies

To establish a self-validating system, it is crucial to select the appropriate activation strategy based on the steric and electronic demands of the carboxylic acid partner. The table below summarizes the expected outcomes of various protocols when applied to 5-butylisoxazol-3-amine.

Coupling StrategyReagentsTypical ConditionsExpected YieldMechanistic Rationale & Utility
Standard Carbodiimide EDC, HOBt, DIPEART, 24h< 20%Insufficient electrophilicity of the OAt/OBt ester to react with the deactivated amine. Not recommended.
Uronium Salt (Microwave) HATU, DIPEA80 °C (MW), 1-2h60–80%High reactivity of the At-ester combined with thermal energy overcomes the activation barrier.
Phosphonic Anhydride T3P, Pyridine80 °C, 12h75–90%T3P acts as a mild water scavenger and forms a highly reactive mixed anhydride. Excellent functional group tolerance[4].
Acid Chloride SOCl₂, Base0 °C to RT, 4h80–95%"Brute force" approach. Generates the most electrophilic species. Ideal for sterically hindered acids[5].

Experimental Workflows & Logical Relationships

ExpWorkflow Step1 1. Carboxylic Acid Activation (Formation of Electrophile) Step2 2. LC-MS Validation (Confirm Active Ester/Chloride) Step1->Step2 Step3 3. Amine Addition (Add 5-butylisoxazol-3-amine) Step2->Step3 Step4 4. Thermal/MW Promotion (Overcome Activation Barrier) Step3->Step4 Step5 5. Product Isolation (Aqueous Workup & Purification) Step4->Step5

Experimental workflow for the amidation of 5-butylisoxazol-3-amine.

Detailed Step-by-Step Protocols

Protocol A: T3P-Mediated Coupling (Recommended for Broad Substrate Scope)

Propylphosphonic anhydride (T3P) is highly recommended for coupling electron-deficient amines like 3-aminoisoxazoles due to its low toxicity, high yield, and minimal epimerization of stereocenters[3].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and 5-butylisoxazol-3-amine (1.2 equiv) in anhydrous ethyl acetate or DMF (0.2 M).

  • Base Addition: Add pyridine or N,N-diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes at room temperature. (Note: Pyridine often acts as a superior nucleophilic catalyst in these specific couplings).

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc or DMF, 1.5 equiv).

  • Reaction: Heat the reaction mixture to 70–80 °C.

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the carboxylic acid mass and the appearance of the product mass [M+H]⁺ should be observed within 8–12 hours. If unreacted amine persists, an additional 0.5 equiv of T3P and base can be added.

  • Workup: Cool to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl (to remove excess pyridine/amine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: The Acid Chloride Method (For Sterically Hindered Acids)

When the carboxylic acid is sterically hindered, generating the highly reactive acid chloride is often the only viable pathway to force the amidation of the poorly nucleophilic 5-butylisoxazol-3-amine[5].

  • Acid Chloride Generation: Suspend the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M). Add a catalytic amount of DMF (1-2 drops).

  • Chlorination: Slowly add oxalyl chloride (1.5 equiv) at 0 °C. Stir at room temperature for 2 hours or until gas evolution (CO₂, CO) ceases.

  • Validation: Concentrate a 10 µL aliquot under a nitrogen stream and quench with methanol. Analyze by TLC/LC-MS to confirm complete conversion to the methyl ester (acting as a proxy for successful acid chloride formation).

  • Coupling Preparation: Concentrate the entire mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM or THF.

  • Amine Addition: In a separate flask, dissolve 5-butylisoxazol-3-amine (1.0 equiv) and triethylamine (TEA) or DIPEA (2.5 equiv) in DCM. Cool to 0 °C.

  • Reaction: Dropwise add the acid chloride solution to the amine solution. Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with water. Extract with DCM. Wash with saturated NaHCO₃ and brine. Dry, concentrate, and purify via flash column chromatography.

Troubleshooting & Quality Control

  • Low Yields / Unreacted Amine: If LC-MS indicates unreacted 5-butylisoxazol-3-amine despite complete consumption of the carboxylic acid, the activated ester may be hydrolyzing or forming a symmetrical anhydride. Ensure strict anhydrous conditions and consider switching from DIPEA to a less sterically hindered, more nucleophilic base like pyridine or 4-dimethylaminopyridine (DMAP) to catalyze the acyl transfer.

  • Formation of Bis-Acylated Products: While rare with deactivated heteroaromatic amines, excess acylating agent (especially when using the acid chloride method) can lead to imide formation. Maintain strict stoichiometry (1.0 to 1.1 equiv of acid chloride) and avoid excessive heating if bis-acylation is observed on LC-MS.

References

  • Smolecule - 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. 1

  • Benchchem - 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine (Amide coupling for electron-deficient amines). 2

  • Google Patents (US9862675B1) - Method of N-formylating amines with a phosphonic anhydride. 3

  • Google Patents (EP1422218B1) - Antiviral agent (Acid chloride method). 5

Sources

Method

Application Note: Utilizing 5-tert-Butyl-3-isoxazolamine as a Privileged Scaffold in Type II Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale In modern rational drug design, identifying low-molecular-weight, highly highly rigid scaffolds that can reliably anchor into specific kinase conformations is paramount. 5-tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern rational drug design, identifying low-molecular-weight, highly highly rigid scaffolds that can reliably anchor into specific kinase conformations is paramount. 5-tert-butyl-3-isoxazolamine (CAS 55809-36-4) has emerged as a "privileged scaffold" for developing Type II kinase inhibitors—compounds that bind to the inactive, DFG-out conformation of kinases[1].

  • The tert-butyl group acts as a bulky, lipophilic anchor that deeply penetrates and occupies the hydrophobic gatekeeper pocket exposed during the DFG-out shift.

  • The 3-amino group serves as an essential hydrogen bond donor, typically interacting with the conserved glutamate residue in the kinase's αC-helix.

  • The isoxazole core provides a rigid, metabolically stable vector that properly orientates subsequent urea or amide linkers toward the hinge region[2].

This scaffold is frequently utilized as a bioisostere for the 3-tert-butyl-1H-pyrazol-5-amine group found in blockbuster drugs like Doramapimod (BIRB796) and various FMS-like tyrosine kinase 3 (FLT3) inhibitors used in acute myeloid leukemia (AML)[3].

Pathway Kinase Kinase DFG-Out State Gatekeeper Hydrophobic Gatekeeper Kinase->Gatekeeper Hinge Hinge Region Kinase->Hinge tButyl tert-Butyl Group tButyl->Gatekeeper Steric Anchor Isoxazole Isoxazole Core tButyl->Isoxazole Isoxazole->Hinge Scaffold Alignment Amine 3-Amino Group Isoxazole->Amine Amine->Hinge H-Bond Donor

Fig 1: Pharmacophore mapping of 5-tert-butyl-3-isoxazolamine in the DFG-out kinase pocket.

Quantitative Structure-Activity Relationship (SAR)

The regiochemistry of the isoxazole ring is biologically critical. Swapping the positions of the amine and the tert-butyl group (i.e., using 3-tert-butyl-5-isoxazolamine instead of 5-tert-butyl-3-isoxazolamine) completely abolishes kinase binding affinity.

The table below summarizes the quantitative impact of scaffold selection on p38 MAPKα and FLT3 inhibition, demonstrating why rigorous, regioselective synthetic protocols are mandatory[3],[4].

Compound SeriesScaffold / R-GroupTarget KinaseIC50 (µM)Biological Implication
BIRB796 Analogue (39a) 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-aminep38 MAPKα0.31Baseline potent inhibition[4]
BIRB796 Analogue (39g) 5-tert-butyl-3-isoxazolaminep38 MAPKα0.50Tolerated bioisosteric replacement[4]
BIRB796 Analogue (39h) 3-tert-butyl-5-isoxazolaminep38 MAPKα>10.0Complete loss of binding affinity[4]
Thienopyrimidine (5) 5-tert-butyl-3-isoxazolamineFLT332.4Active antiproliferative agent[3]

Self-Validating Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-tert-Butyl-3-isoxazolamine

Because the 5-amino isomer is biologically inactive (as shown in the SAR table), the synthesis must strictly favor the 3-amino isomer. This is achieved through a highly controlled, pH-dependent cyclocondensation of pivaloylacetonitrile with hydroxylamine[2].

Materials:

  • Pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile)

  • Hydroxylamine hydrochloride

  • Sodium Hydroxide (NaOH, aqueous)

  • Hydrochloric Acid (HCl, aqueous)

  • Ethanol / Water

Step-by-Step Methodology:

  • Oximation (pH 10–11): Dissolve pivaloylacetonitrile and hydroxylamine hydrochloride in a 1:1 mixture of ethanol and water. Slowly add aqueous NaOH until the pH stabilizes between 10.0 and 11.0. Heat the mixture to 50 °C for 10 hours.

    • Causality: At high pH, hydroxylamine exists as a free base, promoting nucleophilic attack of the nitrogen onto the ketone carbonyl to form the oxime intermediate. The high pH prevents premature, unselective cyclization.

  • Cyclization (pH 4–5): Carefully add aqueous HCl to lower the pH to 4.0–5.0. Maintain the temperature at 50 °C for an additional 3 hours.

    • Causality: Acidic conditions protonate the nitrile group, rendering it highly electrophilic. This drives the oxime oxygen to attack the nitrile carbon, selectively closing the ring to yield the 3-amino-5-tert-butylisoxazole isomer.

  • Workup: Cool the reaction to room temperature, evaporate the ethanol under reduced pressure, and filter the precipitated white solid. Recrystallize from ethanol[2].

Self-Validation Checkpoint:

  • System Check: Analyze the crude product via GC-MS or

    
    H-NMR. The target 5-tert-butyl-3-isoxazolamine should constitute >95% of the product. If the inactive 3-tert-butyl-5-isoxazolamine impurity exceeds 5%, the pH during Step 2 was insufficiently acidic, allowing competing cyclization pathways.
    

Synthesis SM Pivaloylacetonitrile + Hydroxylamine HCl Step1 Oximation (pH 10-11) 50°C, 10h SM->Step1 NaOH Step2 Cyclization (pH 4-5) 50°C, 3h Step1->Step2 HCl Major 5-tert-Butyl-3-isoxazolamine (Active Scaffold) Step2->Major Regioselective Minor 3-tert-Butyl-5-isoxazolamine (Inactive Impurity) Step2->Minor Side Reaction

Fig 2: pH-controlled regioselective synthesis workflow for 5-tert-butyl-3-isoxazolamine.

Protocol 2: Pharmacophore Coupling via Diaryl Urea Linkage

To construct a Type II kinase inhibitor, the 5-tert-butyl-3-isoxazolamine scaffold is typically coupled to a functionalized aryl group (e.g., a chromane or thienopyrimidine derivative) via a urea linkage[2],[5].

Materials:

  • 5-tert-butyl-3-isoxazolamine (purified from Protocol 1)

  • Target Aryl Amine (e.g., 5-alkoxychroman-8-amine)

  • Triphosgene

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve the target aryl amine and triphosgene (0.35 equivalents) in anhydrous DCM. Cool the flask to -15 °C. Slowly add TEA dropwise. Stir for 30 minutes.

    • Causality: Triphosgene is used over phosgene gas for safety. The reaction is kept at -15 °C to prevent the highly reactive isocyanate intermediate from reacting with unconsumed starting amine, which would form an unwanted symmetric diaryl urea byproduct.

  • Isoxazolamine Coupling: Dissolve 5-tert-butyl-3-isoxazolamine (1.1 equivalents) in DCM and add it dropwise to the cold isocyanate solution. Allow the reaction to warm to room temperature and stir for 12–24 hours[2].

    • Causality: The 3-amino group on the isoxazole ring is electronically deactivated by the adjacent electron-withdrawing oxygen and nitrogen of the heterocycle. Consequently, it is a poor nucleophile. Extended reaction times (up to 24h) and a slight stoichiometric excess are required to drive the reaction to completion.

Self-Validation Checkpoint:

  • System Check: Perform TLC (Hexane:EtOAc 2:1) before adding the isoxazolamine to confirm the complete disappearance of the starting aryl amine and the formation of the isocyanate intermediate. Post-reaction, verify the molecular weight of the asymmetric urea product via LC-MS to ensure no symmetric dimerization occurred.

References

  • MDPI Molecules - Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway Source: mdpi.com URL:[Link][2]

  • MDPI Molecules / PMC - Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction Source: nih.gov URL:[Link][3]

  • ResearchGate - Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway (Data Tables) Source: researchgate.net URL:[Link][4]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-Amino-5-tert-butylisoxazole

Introduction: The Strategic Importance of Isoxazole Functionalization The isoxazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of approved therapeutics. Its unique elect...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Isoxazole Functionalization

The isoxazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of approved therapeutics. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold. The compound 3-amino-5-tert-butylisoxazole, in particular, serves as a valuable building block, combining a key nucleophilic handle (the amino group) with a sterically demanding, lipophilic tert-butyl group that can impart desirable pharmacokinetic properties.

The functionalization of the isoxazole core, especially through the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, is critical for library synthesis and lead optimization.[1] Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tools for this purpose, enabling the precise and efficient introduction of diverse molecular fragments onto the heterocyclic core under mild conditions.[2]

This guide provides an in-depth exploration of the key considerations and detailed protocols for the successful application of palladium-catalyzed cross-coupling reactions, specifically focusing on the functionalization of 3-amino-5-tert-butylisoxazole. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for major coupling reactions, and offer insights into optimization and troubleshooting.

Understanding the Reactivity of the 3-Amino-5-tert-butylisoxazole Core

Before embarking on cross-coupling, it is essential to understand the regiochemical reactivity of the isoxazole ring. In the case of 3-amino-5-tert-butylisoxazole, the C-3 and C-5 positions are substituted. The C-4 position is the most accessible site for functionalization. Palladium-catalyzed cross-coupling reactions typically require an electrophilic partner, most commonly an organohalide.[3] Therefore, the first critical step is the regioselective halogenation of the isoxazole at the C-4 position. Iodination is often preferred as aryl iodides are generally more reactive in the oxidative addition step of the catalytic cycle than the corresponding bromides or chlorides.[4]

The synthesis of 4-iodoisoxazoles is a well-established transformation that sets the stage for a variety of subsequent coupling reactions.[5][6]

The Engine of Synthesis: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions are driven by a common mechanistic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is paramount for rational catalyst selection and troubleshooting.

Palladium Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X (Aryl Halide) pd2_intermediate R¹-Pd(II)Ln-X (Organopalladium Intermediate) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation + R²-M (Organometallic Reagent) pd2_coupled R¹-Pd(II)Ln-R² transmetalation->pd2_coupled - M-X reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C4-Iodo bond of the isoxazole) to form a Pd(II) intermediate. This is often the rate-limiting step.[4]

  • Transmetalation : The organic group (R²) from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[8]

  • Reductive Elimination : The two organic fragments (R¹ and R²) are coupled together and eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[3]

The choice of ligands (L), base, and solvent is critical as they influence the rate and efficiency of each step in this cycle.[9][10]

Experimental Workflows: From Starting Material to Coupled Product

The overall synthetic strategy involves a two-stage process. First, the synthesis of the key cross-coupling precursor, followed by the palladium-catalyzed reaction itself.

Experimental Workflow start 3-Amino-5-tert-butylisoxazole (Starting Material) halogenation C-4 Iodination (e.g., with I₂/NIS) start->halogenation intermediate 4-Iodo-3-amino-5-tert-butylisoxazole (Key Intermediate) halogenation->intermediate coupling Palladium-Catalyzed Cross-Coupling intermediate->coupling + Coupling Partner (Boronic Acid, Alkyne, etc.) product C-4 Functionalized Isoxazole (Final Product) coupling->product

Caption: High-level workflow for C-4 functionalization of the isoxazole.

Protocol 1: Synthesis of 4-Iodo-3-amino-5-tert-butylisoxazole

This protocol is adapted from established procedures for the C-4 iodination of 3,5-disubstituted isoxazoles.[6] The amino group at C-3 is electron-donating, which activates the ring towards electrophilic substitution at the C-4 position.

Materials:

  • 3-Amino-5-tert-butylisoxazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of 3-amino-5-tert-butylisoxazole (1.0 eq.) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq.).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly robust and functional-group-tolerant method for coupling the 4-iodoisoxazole with a wide range of aryl or vinyl boronic acids.[11]

Expert Insight: The choice of catalyst and base is crucial. For electron-rich heterocycles like this isoxazole, a catalyst system like Pd(PPh₃)₄ is often effective.[12] A moderately strong inorganic base such as sodium carbonate or potassium phosphate is required to facilitate the transmetalation step. A two-phase solvent system (e.g., Dioxane/Water) is commonly employed to dissolve both the organic and inorganic reagents.

ComponentRoleRecommended ReagentsStoichiometry
Electrophile Isoxazole core4-Iodo-3-amino-5-tert-butylisoxazole1.0 eq.
Nucleophile Aryl/Vinyl sourceAryl/Vinyl Boronic Acid or Ester1.2 - 1.5 eq.
Catalyst Pd(0) sourceTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]2-5 mol%
Base Activates boronic acidK₃PO₄ or Na₂CO₃2.0 - 3.0 eq.
Solvent Reaction medium1,4-Dioxane / Water (e.g., 4:1 v/v)-

Procedure:

  • To a reaction vessel, add 4-iodo-3-amino-5-tert-butylisoxazole (1.0 eq.), the boronic acid (1.2 eq.), and the base (K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (1,4-Dioxane/Water).

  • Add the palladium catalyst (Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 3-amino-4-aryl-5-tert-butylisoxazole product.

Protocol 3: Sonogashira Coupling for C-C (Alkynyl) Bond Formation

The Sonogashira coupling is the premier method for installing alkynyl moieties onto aryl halides, providing access to key intermediates for further transformations or as part of a final bioactive scaffold.[13][14]

Expert Insight: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (typically CuI).[15] The copper co-catalyst is believed to form a copper(I) acetylide in situ, which then undergoes transmetalation with the palladium center. An amine base (e.g., triethylamine or diisopropylethylamine) is used both as a base and often as a solvent. Copper-free variants have been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[16]

ComponentRoleRecommended ReagentsStoichiometry
Electrophile Isoxazole core4-Iodo-3-amino-5-tert-butylisoxazole1.0 eq.
Nucleophile Alkyne sourceTerminal Alkyne1.2 - 1.5 eq.
Catalyst Pd(0) sourceBis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]2-5 mol%
Co-catalyst Alkyne activatorCopper(I) Iodide (CuI)1-5 mol%
Base Acid scavengerTriethylamine (TEA) or Diisopropylamine (DIPA)2.0 - 3.0 eq.
Solvent Reaction mediumTetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)-

Procedure:

  • To a reaction vessel under an inert atmosphere, add 4-iodo-3-amino-5-tert-butylisoxazole (1.0 eq.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).

  • Add the degassed solvent (e.g., THF) followed by the amine base (TEA, 2.5 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Optimization and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poorly reactive coupling partner.Use a fresh batch of catalyst. Increase temperature in 10 °C increments. For Suzuki, consider using a more reactive boronic ester (e.g., MIDA or pinacol). For challenging substrates, use a more active ligand system like a Buchwald-type biarylphosphine ligand.[17]
Formation of Homocoupled Product (e.g., Biaryl or Diyne) Oxygen contamination; (For Sonogashira) High copper loading.Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. For Sonogashira, reduce CuI loading or switch to a copper-free protocol.
Dehalogenation of Starting Material Presence of a hydrogen source; Catalyst decomposition.Ensure solvents are anhydrous. Use a different base or catalyst system.
Low Yield after Purification Product is highly polar and sticks to silica gel; Product is volatile.Use a different eluent system for chromatography, or consider reverse-phase HPLC. Handle volatile products with care during concentration.

Conclusion

The palladium-catalyzed cross-coupling of 3-amino-5-tert-butylisoxazole, via its C-4 iodo derivative, is a powerful and highly modular strategy for the synthesis of diverse chemical libraries. By understanding the underlying catalytic cycle and the specific roles of each reagent, researchers can rationally design, execute, and troubleshoot these critical transformations. The Suzuki-Miyaura and Sonogashira reactions, in particular, provide reliable and efficient pathways to novel C-4 functionalized isoxazoles, empowering medicinal chemists and drug development professionals to rapidly explore structure-activity relationships and accelerate the discovery of new therapeutic agents.

References

  • ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.
  • Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
  • National Center for Biotechnology Information. (2015).
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • MilliporeSigma. (n.d.).
  • ACS Publications. (2007). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. Organic Letters.
  • Arkat USA. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)
  • MDPI. (2020). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • National Center for Biotechnology Information. (n.d.). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC.
  • Ignited Minds Journals. (2013).
  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
  • ResearchGate. (2025).
  • ACS Publications. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • ResearchGate. (2024). (PDF)
  • Wikipedia. (n.d.).
  • MDPI. (2020). Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • National Center for Biotechnology Information. (n.d.). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
  • Chemistry LibreTexts. (2023). 2.
  • ACS Publications. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Wikipedia. (n.d.). Heck reaction.
  • Yang, W., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances.
  • Chemistry LibreTexts. (2023).
  • MDPI. (2017).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Wikipedia. (n.d.). Intramolecular Heck reaction.
  • MDPI. (2018).
  • IntechOpen. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (n.d.). C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II)
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. (n.d.). Processes for preparing 3-amino-isoxazoles.
  • ResearchGate. (2025). 5-(p-Tolyl)isoxazol-3-amine-Palladium(II)
  • RSC Publishing. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
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  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
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  • Royal Society of Chemistry. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.

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Method

Regioselective Synthesis of 3-Amino-5-tert-butylisoxazole: A Comprehensive Application Note &amp; Protocol

Strategic Context & Application Landscape The 3-aminoisoxazole scaffold, particularly 3-amino-5-alkylisoxazole derivatives like 3-amino-5-tert-butylisoxazole , is a privileged pharmacophore in modern medicinal and agricu...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application Landscape

The 3-aminoisoxazole scaffold, particularly 3-amino-5-alkylisoxazole derivatives like 3-amino-5-tert-butylisoxazole , is a privileged pharmacophore in modern medicinal and agricultural chemistry. It serves as a critical building block for synthesizing potent RAF kinase inhibitors, anti-inflammatory agents, and highly active herbicidal compounds[1].

The primary synthetic challenge in developing these derivatives lies in regioselectivity . The condensation of


-ketonitriles (such as 4,4-dimethyl-3-oxopentanenitrile, commonly known as pivaloylacetonitrile) with hydroxylamine can yield two distinct regioisomers: the desired 3-amino-5-alkylisoxazole and the undesired 5-amino-3-alkylisoxazole. As a Senior Application Scientist, I have designed this guide to deconstruct the thermodynamic and kinetic parameters that govern this regioselectivity, providing a self-validating, scalable protocol for the exclusive isolation of the 3-amino isomer.

Mechanistic Causality: Governing Regioselectivity via pH Control

The regiochemical outcome of the reaction between pivaloylacetonitrile and hydroxylamine is entirely dictated by the pH of the reaction medium, which controls the nucleophilic behavior of the ambidentate hydroxylamine[2].

  • Weakly Basic Conditions (pH ~8.0 - Kinetic Control): Under slightly basic conditions, hydroxylamine exists primarily as a free base. The bulky tert-butyl group of pivaloylacetonitrile exerts significant steric hindrance around the ketone carbonyl. Consequently, the highly nucleophilic nitrogen of hydroxylamine preferentially attacks the less sterically hindered, linear nitrile carbon. This kinetic pathway forms a stable amidoxime intermediate . Subsequent addition of strong acid (HCl) protonates the ketone, triggering an intramolecular cyclization by the amidoxime oxygen to yield the target 3-amino-5-tert-butylisoxazole [3].

  • Acidic/Neutral Conditions (Thermodynamic Control): If the pH drops below neutral, the ketone carbonyl becomes protonated and highly electrophilic. This overcomes the steric bulk of the tert-butyl group, leading to direct attack by the hydroxylamine oxygen or nitrogen at the ketone center, forming a ketoxime intermediate . This intermediate spontaneously cyclizes to form the undesired 5-amino-3-tert-butylisoxazole byproduct.

Reaction Pathway Visualization

Regioselectivity SM Pivaloylacetonitrile (4,4-Dimethyl-3-oxopentanenitrile) Cond1 Weak Base (pH ~8.0) Kinetic Control SM->Cond1 Cond2 Acidic/Neutral (pH < 6) Thermodynamic Control SM->Cond2 NH2OH Hydroxylamine (NH2OH) NH2OH->Cond1 NH2OH->Cond2 Int1 Amidoxime Intermediate (Attack on Nitrile) Cond1->Int1 Regioselective Attack Int2 Ketoxime Intermediate (Attack on Ketone) Cond2->Int2 Competing Attack Cycl1 Acid-Catalyzed Cyclization (HCl, 50°C) Int1->Cycl1 Cycl2 Spontaneous Cyclization (Heat) Int2->Cycl2 Prod1 3-Amino-5-tert-butylisoxazole (Target Regioisomer) Cycl1->Prod1 Prod2 5-Amino-3-tert-butylisoxazole (Undesired Byproduct) Cycl2->Prod2

Figure 1: pH-dependent regioselective synthesis pathways for 3-amino vs 5-amino isoxazoles.

Quantitative Regioselectivity Data

To illustrate the stark impact of reaction conditions on the isomeric ratio, the following table summarizes the quantitative yield distribution based on established optimization studies[3][4].

Reaction ConditionspH ProfilePrimary IntermediateMajor Regioisomer FormedIsolated Yield (%)
NH₂OH·HCl, NaOAc, EtOH, Reflux~5.0 - 6.0Ketoxime5-Amino-3-tert-butylisoxazole> 80%
NH₂OH (Free Base), H₂O, 25°C~7.0MixedIsomeric Mixture (1:1 ratio)N/A
NH₂OH·H₂SO₄, NaOH, H₂O, 40°C ~8.0 (Maintained) Amidoxime 3-Amino-5-tert-butylisoxazole > 95%

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . Do not proceed to subsequent steps unless the specific In-Process Control (IPC) checkpoints are met. This ensures the integrity of the regioselective cascade.

Phase 1: Regioselective Amidoxime Formation

Objective: Force the nucleophilic attack exclusively onto the nitrile carbon.

  • Preparation: In a 250 mL jacketed reactor, dissolve 4,4-dimethyl-3-oxopentanenitrile (2.50 g, 20.0 mmol) and 96% NaOH (1.04 g, 25.0 mmol) in deionized water (40 mL).

  • Reagent Addition: Slowly add hydroxylamine sulfate (1.81 g, 22.0 mmol) to the stirred solution at 20°C.

  • Validation Checkpoint 1 (Crucial): Immediately measure the pH of the solution using a calibrated pH probe. The pH must be strictly between 7.9 and 8.1. If the pH is too low, add dilute NaOH dropwise. Causality: A pH below 7.5 will prematurely activate the ketone, ruining regioselectivity.

  • Reaction: Stir the mixture at 25°C for 2 hours, then elevate the temperature to 40°C and stir for 70 hours.

  • Validation Checkpoint 2 (IPC): Perform TLC (Eluent: Hexane/EtOAc 7:3). The starting material (

    
     ~0.6) must be completely consumed, replaced by a highly polar spot corresponding to the amidoxime intermediate (
    
    
    
    ~0.1) near the baseline.
Phase 2: Acid-Catalyzed Cyclization

Objective: Cyclize the amidoxime intermediate into the target isoxazole ring.

  • Acidification: Cool the reactor to 20°C. Slowly add 36% aqueous HCl (3.24 g, ~32.0 mmol) dropwise to the reaction mixture.

  • Validation Checkpoint 3: Verify that the pH has dropped below 2.0. This ensures complete protonation of the ketone to facilitate oxygen attack.

  • Cyclization: Heat the mixture to 50°C and stir for 2.5 to 3 hours.

  • Validation Checkpoint 4 (IPC): Analyze via LC-MS. Confirm the mass shift from the amidoxime intermediate

    
     to the cyclized product 
    
    
    
    .
Phase 3: Workup & Isolation
  • Extraction: Cool the mixture to room temperature. Extract the aqueous layer with Chloroform or Ethyl Acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous

    
    , and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield a crude solid.

  • Purification: Recrystallize from benzene or a hexane/ethyl acetate mixture to afford pure 3-amino-5-tert-butylisoxazole as an off-white solid (Yield: ~98.5%)[3].

Analytical Characterization & Verification

To definitively prove that the isolated product is the 3-amino regioisomer and not the 5-amino isomer, Nuclear Magnetic Resonance (NMR) spectroscopy is required.

  • ¹H-NMR Differentiation: The chemical shift of the isoxazole ring proton (H-4) is the definitive diagnostic marker. In 3-amino-5-alkylisoxazoles , the H-4 proton is shielded by the adjacent alkyl group and appears at a higher field (typically

    
     ~5.50 ppm)[3]. Conversely, in 5-amino-3-alkylisoxazoles, the H-4 proton appears at a lower field (
    
    
    
    ~6.0 - 6.1 ppm) due to the differing electronic environment[5].
  • Expected ¹H-NMR (270 MHz, CDCl₃) for Target:

    
     5.50 (1H, s, Isoxazole H-4), 3.86 (2H, br s, -NH₂), 1.30 (9H, s, -C(CH₃)₃).
    
  • IR Spectroscopy (CHCl₃):

    
     3495, 3405 (N-H stretch), 2975 (C-H stretch), 1625 (C=N stretch) cm⁻¹.
    

References

  • Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine Source: Heterocycles, Vol. 32, No. 6, 1991. (Akin Takase, et al.) URL:[Link]

  • Source: Google Patents (Patent CS203945B2 / US435047)
  • Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4-pyridyl] Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Herbicidal compounds (US9936701B2)

Sources

Application

functionalization of the exocyclic amine in 3-isoxazolamines

Application Note: Overcoming Nucleophilic Deficiency in 3-Isoxazolamines 1. Introduction: The Reactivity Paradox of 3-Aminoisoxazoles 3-Aminoisoxazoles are highly valued pharmacophores in modern drug discovery, frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Overcoming Nucleophilic Deficiency in 3-Isoxazolamines

1. Introduction: The Reactivity Paradox of 3-Aminoisoxazoles 3-Aminoisoxazoles are highly valued pharmacophores in modern drug discovery, frequently utilized as bioisosteres for anilines and pyrimidines in the development of kinase inhibitors (e.g., VEGFR-2 inhibitors) and anti-inflammatory agents[1][2]. However, functionalizing the exocyclic amine at the 3-position presents a notorious synthetic challenge.

Unlike aliphatic amines or standard anilines, the 3-amino group is exceptionally electron-deficient. The adjacent C=N double bond and the highly electronegative oxygen atom in the isoxazole ring withdraw electron density through strong inductive (-I) and resonance (-M) effects. Consequently, the lone pair on the nitrogen is heavily delocalized into the heteroaromatic system, rendering it a poor nucleophile[1]. Standard alkylation or acylation protocols often result in recovered starting material or complex mixtures, necessitating specialized, self-validating workflows to achieve high-yielding functionalizations.

2. Strategic Workflows & Causality To successfully functionalize 3-aminoisoxazoles, chemists must employ strategies that either hyper-activate the electrophile or utilize transition-metal catalysis to bypass standard nucleophilic substitution paradigms.

  • Acylation / Amidation: Direct reaction with carboxylic acids using standard coupling agents (e.g., HATU, EDC) is often sluggish. Instead, the use of highly reactive acid chlorides combined with pyridine and 4-dimethylaminopyridine (DMAP) is preferred. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic acylpyridinium intermediate that forces the reaction forward, even with the deactivated 3-amino nucleophile[2].

  • Buchwald-Hartwig Cross-Coupling: Traditional S_NAr reactions are ineffective for forming C-N bonds with 3-aminoisoxazoles. Palladium-catalyzed cross-coupling is required. The use of a bidentate ligand with a large bite angle, such as Xantphos, is critical. The large bite angle accelerates the reductive elimination step—often the rate-limiting bottleneck when coupling electron-poor amines—ensuring efficient C-N bond formation[3].

  • Reductive Alkylation: Direct alkylation with alkyl halides often leads to poor yields and over-alkylation. Reductive amination using aldehydes and a Lewis acid (e.g., Ti(O-iPr)₄) to pre-form the imine, followed by reduction with NaBH₃CN, provides a controlled, mono-alkylated product.

3. Visualization of Functionalization Pathways

G A 3-Aminoisoxazole (Electron-Deficient Amine) B Acylation / Amidation (Acid Chlorides) A->B Pyridine / DMAP C Buchwald-Hartwig (Aryl Halides + Pd Cat.) A->C Pd(OAc)2 / Xantphos D Urea Formation (Isocyanates / Carbamates) A->D Base / Heat E Reductive Alkylation (Aldehydes + Reductant) A->E Ti(OiPr)4 / NaBH3CN

Workflow for the functionalization of the exocyclic amine in 3-isoxazolamines.

4. Quantitative Data Summary The following table summarizes optimized reaction parameters for the primary functionalization pathways, providing a baseline for reaction design.

Functionalization TypeReagents / CatalystsTemperature / SolventTypical YieldMechanistic Rationale
Acylation R-COCl, Pyridine, DMAP (cat.)0 °C to RT, DCM75–90%DMAP generates a highly reactive acylpyridinium species[2].
Buchwald-Hartwig Ar-Br, Pd(OAc)₂, Xantphos, K₂CO₃140 °C (MW), Dioxane60–85%Large bite-angle ligand promotes challenging reductive elimination[3].
Urea Formation R-NCO, Triethylamine80 °C, Toluene60–80%Thermal activation overcomes the high activation energy barrier.
Reductive Alkylation R-CHO, Ti(O-iPr)₄, NaBH₃CNRT, DCE / EtOH40–70%Lewis acid activates imine formation prior to reduction.

5. Step-by-Step Experimental Protocols

Protocol A: Pyridine-Mediated Acylation of 3-Aminoisoxazoles Self-Validating Principle: The use of pyridine as both a base and solvent additive ensures that the HCl byproduct is immediately scavenged, preventing the protonation of the already poorly nucleophilic isoxazole ring.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the 3-aminoisoxazole derivative (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Add anhydrous pyridine (2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP is critical here; it attacks the acid chloride faster than the 3-aminoisoxazole, forming an acylpyridinium intermediate that is highly susceptible to nucleophilic attack[2].

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the desired acid chloride (1.2 equiv) dropwise over 10 minutes. Causality: Dropwise addition at low temperature minimizes the localized concentration of the electrophile, suppressing the formation of di-acylated byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via LC-MS.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with 1N HCl to remove residual pyridine, dry over anhydrous Na₂SO₄, and concentrate. Self-Correction Check: If LC-MS indicates di-acylation (M + 2Ac), dissolve the crude mixture in MeOH, add K₂CO₃ (1.0 equiv), and stir for 30 minutes to selectively cleave the less stable second acyl group.

Protocol B: Microwave-Assisted Buchwald-Hartwig Cross-Coupling Self-Validating Principle: Utilizing microwave irradiation ensures rapid, uniform heating, which is essential for overcoming the high activation energy required for the oxidative addition and reductive elimination steps of electron-deficient amines[3].

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, add the 3-aminoisoxazole (2.0 equiv), the aryl halide (1.0 equiv), and finely powdered K₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv) and Xantphos (0.2 equiv)[3]. Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Xantphos is chosen specifically for its wide bite angle (~111°), which forces the metal center into a geometry that highly favors reductive elimination.

  • Degassing: Seal the vial with a crimp cap. Evacuate the vial and backfill with argon (repeat 3 times) to remove oxygen, which would otherwise irreversibly oxidize the active Pd(0) catalyst.

  • Reaction: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a 0.1 M concentration. Place the vial in a microwave synthesizer.

  • Irradiation: Heat the mixture at 140 °C for 70 minutes under microwave irradiation[3].

  • Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

6. References 1.[1] Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines - ResearchGate - 1 2.[2] Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - NIH - 2 3.[3] Synthèse de nouveaux dérivés pyridopyrimidiniques, imidazopyridiniques et imidazo - Université d'Orléans - 3

Technical Notes & Optimization

Troubleshooting

troubleshooting low reactivity of 3-aminoisoxazole in nucleophilic substitution

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Chemistry Division Subject: Technical Support Case #ISOX-003: Overcoming Reactivity Hurdles with 3-Aminoisoxazole User Guide: Troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocycle Chemistry Division Subject: Technical Support Case #ISOX-003: Overcoming Reactivity Hurdles with 3-Aminoisoxazole

User Guide: Troubleshooting 3-Aminoisoxazole Reactivity

Status: Active Severity: High (Common Synthetic Bottleneck) Applicable Substrates: 3-aminoisoxazole, 3-amino-5-methylisoxazole, and related derivatives.[1]

The Core Problem: Electronic Diagnostics

"Why is this molecule ignoring my reagents?"

Before changing catalysts, you must understand the electronic personality of your substrate.[1] 3-Aminoisoxazole is not a standard primary amine.[1] It behaves more like an electron-deficient aniline or a vinylogous amide.[1]

  • The Electronic Trap: The amino group at the 3-position is directly conjugated to the C=N bond of the isoxazole ring.[1] The ring itself is highly electron-withdrawing due to the electronegative oxygen and nitrogen atoms.[1]

  • Resonance Effect: The lone pair on the exocyclic nitrogen is delocalized into the ring system.[1] This drastically lowers the HOMO energy, making the amine a poor nucleophile .[1]

  • Acidity (pKa): The conjugate acid of 3-aminoisoxazole has a pKa of ~2.[1]3. Compare this to aniline (~4.[1]6) or alkyl amines (~10).[1][2] This means the neutral amine is non-basic and struggles to attack electrophiles under mild conditions.[1]

Module A: Amide Coupling Troubleshooting

Issue: Standard EDC/HOBt or DCC couplings result in <10% yield or recovered starting material.

The Solution: Aggressive Activation

Standard carbodiimide couplings rely on the amine attacking an active ester. 3-Aminoisoxazole is too weak to displace HOBt/HOAt efficiently.[1] You must upgrade to highly reactive electrophiles.[1]

Decision Tree: Amide Coupling Optimization

AmideCoupling Start Start: Amide Coupling Fails CheckAcid Is the Carboxylic Acid Acid-Sensitive? Start->CheckAcid YesSensitive Yes (Acid Sensitive) CheckAcid->YesSensitive Yes NoSensitive No (Stable) CheckAcid->NoSensitive No MethodHATU Method A: HATU/DIPEA (Requires 2-3 eq base) YesSensitive->MethodHATU CheckSteric Is the Acid Sterically Hindered? NoSensitive->CheckSteric YesSteric Yes (Bulky) CheckSteric->YesSteric Yes NoSteric No CheckSteric->NoSteric No MethodGhosez Method C: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) YesSteric->MethodGhosez MethodAcidCl Method B: Acid Chloride (SOCl2 or Oxalyl Chloride) NoSteric->MethodAcidCl

Figure 1: Decision matrix for selecting the correct activation strategy based on electrophile stability.

Protocol A: The "Gold Standard" HATU Method

Use when acid chlorides are too harsh for your substrate.[1]

  • Dissolve: 1.0 equiv Carboxylic Acid in dry DMF (0.2 M).

  • Activate: Add 1.1 equiv HATU and 2.5 equiv DIPEA (Hunig's Base).[1]

    • Note: The extra base is critical to ensure the 3-aminoisoxazole (which may be protonated by residual acid) is free.[1]

  • Wait: Stir for 5-10 minutes before adding the amine.

  • Add: Add 1.1 equiv 3-aminoisoxazole .

  • Heat: If no reaction after 1 hour at RT, heat to 50°C . The poor nucleophilicity often requires thermal energy to overcome the activation barrier.[1]

Protocol B: The Acid Chloride Method (High Success Rate)

Use for robust substrates.[1] This is the most reliable method.

  • Convert: Convert carboxylic acid to acid chloride using Oxalyl Chloride (1.2 equiv) + cat. DMF in DCM.[1] Evaporate to dryness to remove HCl.[1]

  • Solvent: Re-dissolve acid chloride in Pyridine (acts as solvent and base) or DCM/Pyridine (4:1).[1]

    • Why Pyridine? It is a stronger acylation catalyst than triethylamine for weak amines.[1]

  • React: Add 3-aminoisoxazole (1.0 equiv).

  • Monitor: Reaction is usually complete within 2 hours.

Module B: Palladium-Catalyzed Arylation (Buchwald-Hartwig)

Issue: SNAr fails because the amine isn't nucleophilic enough to displace halides, even on activated rings.[1]

The Solution: Specialized Ligands

Standard ligands like PPh3 or even BINAP often fail because the reductive elimination step is sluggish with electron-poor amines.[1] You need ligands that create a highly active Pd center.[1]

Recommended Catalyst Systems:

ComponentRecommendationWhy?
Ligand BrettPhos or XantPhos BrettPhos is specifically designed for primary amines with low nucleophilicity.[1] XantPhos is excellent for amides/carbamates and works well here due to the amide-like character of the substrate.[1]
Pre-catalyst Pd2(dba)3 or BrettPhos Pd G3 G3 precatalysts ensure rapid initiation without needing to reduce Pd(II) in situ.[1]
Base Cs2CO3 or K3PO4 Avoid strong alkoxides (NaOtBu) if possible, as they can degrade the isoxazole ring (see Module 3).[1]
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for necessary thermal activation (90-110°C).[1]

Key Troubleshooting Tip: If conversion stalls, add 2-5 mol% of water or use a precatalyst. Strictly anhydrous conditions can sometimes hinder the solubility of the inorganic base.[1]

Module C: Stability & "Red Flag" Side Reactions

Issue: The product mass is correct, but the NMR is messy, or the ring has disappeared.

The "Masked Enaminone" Trap (Ring Opening)

The N-O bond in isoxazoles is the "Achilles' heel."[1] It is weak (~55 kcal/mol).[1]

  • Risk: Under reducing conditions (H2/Pd, Zn/AcOH, or strong hydride donors), the N-O bond cleaves.[1]

  • Result: You form a

    
    -amino enone.[1]
    
  • Prevention: Avoid hydrogenation. If deprotection is needed elsewhere in the molecule, use acid-labile protecting groups (Boc) rather than Cbz/Bn.[1]

Base-Induced Fragmentation[1]
  • Risk: Strong bases (n-BuLi, LDA) at room temperature can deprotonate the C-5 position (if unsubstituted) or attack the ring, leading to fragmentation into nitriles.[1]

  • Prevention: Always keep temperatures low (-78°C) if using organolithiums.[1] For coupling reactions, stick to carbonate or phosphate bases.[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I alkylate 3-aminoisoxazole with an alkyl halide? A: Proceed with caution. You face ambident nucleophile issues. Alkylation can occur at the exocyclic amine (desired) or the ring nitrogen (undesired N-alkylation leading to isoxazolium salts).[1]

  • Fix: Reductive amination is safer than direct alkylation.[1] If you must alkylate, use a base like NaH in DMF, but expect mixtures.[1]

Q: My reaction turns black and tarry with NaOtBu. A: The isoxazole ring is likely decomposing.[1] Switch to Cs2CO3 or K3PO4 . These are milder and less likely to attack the isoxazole core.[1]

Q: I see two spots on TLC that merge on standing. A: This might be tautomerization, though less common in 3-amino than 5-amino isomers.[1] More likely, it is the partial hydrolysis of your activated intermediate if water wasn't strictly excluded.[1]

References

  • Reactivity of Aminoisoxazoles: Pevzner, M. S.[1] "Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication." Chemistry of Heterocyclic Compounds, vol. 52, no.[1][3] 11, 2016, pp. 866–886.[1]

  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. W.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.[1]

  • Regioselectivity & Synthesis: Johnson, L., et al.[1][3] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, vol. 45, 2013, pp. 171-173.[1][3]

  • Isoxazole Stability: Sperry, J. B., & Wright, D. L.[1] "The application of isoxazoles in the synthesis of natural products and therapeutic targets." Current Opinion in Drug Discovery & Development, vol. 8, no. 6, 2005, pp. 723-740.[1]

Sources

Optimization

removing 5-amino isomer impurity from 3-amino-5-butylisoxazole

Technical Support Center: Troubleshooting Isoxazole Regioisomer Purification Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Isoxazole Regioisomer Purification

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the regioselectivity of isoxazole syntheses. When synthesizing 3-amino-5-butylisoxazole (typically via the condensation of hydroxylamine with 3-oxoheptanenitrile), the formation of the 5-amino-3-butylisoxazole regioisomer is a notorious bottleneck. This guide provides field-proven, self-validating methodologies to separate these structurally similar isomers, explaining the chemical causality behind each step to ensure your workflows are robust and reproducible.

FAQ & Troubleshooting Guide

Q1: Why does the 5-amino isomer form, and how can I minimize it upstream? Expert Insight: The divergence between the 3-amino and 5-amino isomers occurs during the cyclization of the intermediate oxime. The regioselectivity is entirely governed by the pH of the reaction medium[1]. Causality: At strictly controlled near-neutral to slightly acidic conditions (pH 6.2–7.3), the nucleophilic attack is directed to favor the 3-amino-5-alkylisoxazole framework[1]. However, if the pH drifts above 8.0, the tautomeric equilibrium of the intermediate shifts, leading to unacceptably high amounts of the 5-amino isomer[1]. Actionable Step: Implement continuous pH monitoring during the first 6 hours of your cyclization reaction. Buffer the system to maintain a pH of ~6.8 to drastically reduce the downstream purification burden.

Q2: My crude batch contains 15% of the 5-amino isomer. What is the best chromatographic method for separation? Expert Insight: Normal-phase silica gel chromatography is effective but requires optimization due to the nearly identical polarities of the isomers[2]. Causality: The 3-amino group is adjacent to the highly electronegative oxygen of the isoxazole ring, whereas the 5-amino group is adjacent to the nitrogen. This subtle electronic difference alters their hydrogen-bond donating capacity. Consequently, the 3-amino isomer binds more strongly to the silica stationary phase and elutes slower than the 5-amino isomer. Actionable Step: Use a shallow gradient of Hexane/Ethyl Acetate (starting at 90:10 and ramping to 70:30) or a Benzene/Diethyl Ether (1:1) system[2]. Self-Validation: Always run a 2D-TLC before loading the column. If the spots do not resolve on TLC with your chosen solvent system, they will co-elute on the column. Add 1% triethylamine to the mobile phase if peak tailing obscures the separation.

Q3: Is there a scalable, non-chromatographic method to remove the 5-amino impurity? Expert Insight: Yes. For multi-gram or kilogram scale-up, exploiting the differential basicity of the isomers via acid-base extraction is the most efficient approach. Causality: Isoxazoles are generally weak bases, but the 3-amino isomers exhibit a slightly higher pKa (approx. 2.4) compared to their 5-amino counterparts[3]. By using a precisely titrated dilute acid, you can selectively protonate the 3-amino-5-butylisoxazole, driving it into the aqueous phase while the less basic 5-amino isomer remains in the organic phase.

Data Presentation: Isomer Comparison

To aid in your analytical tracking, refer to the comparative properties below:

Property3-Amino-5-butylisoxazole5-Amino-3-butylisoxazole
Regiochemistry Amino group at C3, Butyl at C5Amino group at C5, Butyl at C3
Predicted pKa (Conjugate Acid) ~2.4[3]< 2.0 (Lower basicity)
Synthetic pH Optimum 6.2 – 7.3[1]> 8.0[1]
Chromatographic Mobility Elutes slower (stronger silica affinity)Elutes faster[2]

Experimental Protocol: Step-by-Step Acid-Base Purification

This protocol is designed as a self-validating system. By testing the layers at Step 4, you ensure the integrity of the separation before committing to the final isolation.

  • Dissolution: Dissolve the crude regioisomer mixture in ethyl acetate (approx. 10 mL per gram of crude material).

  • Selective Protonation: Transfer the organic solution to a separatory funnel. Add an equal volume of 0.5 M HCl.

  • Phase Separation: Shake vigorously, vent, and allow the layers to separate. Collect the lower aqueous layer (containing the protonated 3-amino isomer salt). Retain the organic layer (containing the 5-amino isomer and neutral impurities).

  • System Validation (Critical): Spot both the aqueous and organic layers on a TLC plate. Neutralize the aqueous spot directly on the plate with a drop of NH₄OH before eluting. If the 3-amino isomer is still heavily present in the organic layer, perform a second extraction with 0.5 M HCl.

  • Basification: Cool the combined aqueous layers in an ice bath. Carefully adjust the pH to 8–9 using 1 M NaOH under constant stirring to prevent thermal degradation of the isoxazole ring.

  • Recovery Extraction: Extract the basified aqueous layer three times with fresh ethyl acetate.

  • Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 3-amino-5-butylisoxazole.

Workflow Visualization

Purification A Crude Reaction Mixture (3-Amino & 5-Amino Isomers) B Dissolve in Ethyl Acetate A->B C Acid-Base Extraction (0.5 M HCl) B->C D Organic Phase (5-Amino Isomer + Impurities) C->D Neutral/Less Basic E Aqueous Phase (3-Amino Isomer Salt) C->E Protonated Species F Basify to pH 8-9 (1 M NaOH) E->F G Extract with EtOAc & Concentrate F->G H Pure 3-Amino-5-butylisoxazole G->H

Scalable acid-base extraction workflow for separating isoxazole regioisomers.

References

  • Title: CS203945B2 - Method of producing 3-amino-5-/tertiary butyl/-isoxazole Source: Google Patents URL
  • Title: 3-Amino-5-methylisoxazole - Physico-chemical Properties Source: ChemBK URL
  • Title: PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE Source: LOCKSS URL

Sources

Troubleshooting

Technical Support Center: Pivaloylacetonitrile Cyclization Optimization

Topic: Optimizing pH for the Cyclization of Pivaloylacetonitrile to Isoxazole Document ID: TSC-ISOX-042 Last Updated: March 2026 Audience: Process Chemists, R&D Scientists Core Directive: The pH-Regioselectivity Nexus Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for the Cyclization of Pivaloylacetonitrile to Isoxazole Document ID: TSC-ISOX-042 Last Updated: March 2026 Audience: Process Chemists, R&D Scientists

Core Directive: The pH-Regioselectivity Nexus

The cyclization of pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) with hydroxylamine is a bifurcated reaction pathway governed almost entirely by pH. Unlike simple condensation reactions, this transformation is highly sensitive to the protonation state of hydroxylamine (


) and the active methylene of the nitrile (

).

Your primary challenge is not just "yield," but regioselectivity and impurity suppression .

  • The "Kinetic" Trap (pH > 8.0): High pH favors the rapid nucleophilic attack on the ketone, leading predominantly to 5-amino-3-tert-butylisoxazole . However, excessively high pH (>10) risks enolate polymerization.

  • The "Thermodynamic" Window (pH 6.0 – 7.0): This narrow window balances the concentration of free hydroxylamine base with the activation energy required for the nitrile attack, often favoring the formation of 3-amino-5-tert-butylisoxazole (depending on specific solvent/temperature protocols) or maximizing purity by suppressing hydrolysis.

  • The "Hydrolysis" Zone (pH < 5.0): Acidic conditions catalyze the hydrolysis of the nitrile group before cyclization can occur, leading to the formation of 3-tert-butyl-5-isoxazolone , a "dead-end" impurity.

Troubleshooting Guide & FAQs
Category A: Yield & Purity Issues

Q1: My HPLC shows a large peak at RRT 0.85 that corresponds to an isoxazolone species. Why is this forming? Diagnosis: Your reaction pH dropped below 5.0 during the addition phase. Mechanism: In acidic media, the nitrile group of pivaloylacetonitrile undergoes hydrolysis to an amide, which then cyclizes to form 3-tert-butyl-5-isoxazolone . This is irreversible. Solution:

  • Protocol Adjustment: Do not add hydroxylamine salts (HCl or H₂SO₄) directly to the nitrile without simultaneous base addition.

  • Buffering: Pre-buffer the hydroxylamine solution to pH 6.0–6.5 using NaOH or Sodium Acetate before combining with the nitrile. Monitor pH continuously during the first 30 minutes of the reaction.

Q2: I am obtaining a mixture of 3-amino and 5-amino isomers. How do I lock in the regioselectivity? Diagnosis: pH drift during the "induction period." Technical Insight: The regiochemistry is determined in the initial formation of the oxime intermediate.

  • To favor 3-amino-5-tert-butylisoxazole: Maintain a strict pH of 6.2 – 6.5 .[1] This specific window slows the kinetic attack on the ketone sufficiently to allow the thermodynamic equilibration or specific coordination required for this isomer.

  • To favor 5-amino-3-tert-butylisoxazole: Operate at pH 7.5 – 8.5 . The higher concentration of free hydroxylamine (

    
    ) drives the rapid attack on the ketone carbonyl, followed by cyclization onto the nitrile.
    

Q3: The reaction stalls with >15% unreacted starting material despite refluxing. Diagnosis: "Salt-out" effect or Protonation Lock. Cause: If the pH is < 6.0, the hydroxylamine exists predominantly as the non-nucleophilic cation (


).
Solution: 
  • Check the pH of the hot solution (calibrated for temperature).

  • Add 10% NaOH dropwise to bring the pH back to 6.5–7.0.

  • Critical Check: Ensure you are using a solvent (e.g., Ethanol/Water or Methanol) that maintains homogeneity. If the pivaloylacetonitrile oils out, the reaction becomes biphasic and stalls.

Category B: Process Safety & Stability

Q4: Can I add solid Hydroxylamine Hydrochloride directly to the reaction vessel? Recommendation: NO. Risk: This creates localized pockets of extreme acidity (pH < 1), causing immediate hydrolysis of the nitrile to the isoxazolone impurity and potential exotherms. Correct Procedure: Dissolve


 in water, neutralize to pH 6.0 with NaOH, and then add this solution to the pivaloylacetonitrile.
Standard Operating Procedure (Optimized)

Objective: Synthesis of 3-amino-5-tert-butylisoxazole with <1% Isoxazolone impurity.

ParameterSpecificationRationale
Reagent Stoichiometry 1.0 eq Nitrile : 1.1–1.2 eq

Slight excess ensures conversion; too much promotes side reactions.
Solvent System Ethanol / Water (3:1)Solubilizes the lipophilic t-butyl group while dissolving inorganic salts.
Target pH 6.2 – 6.8 The "Golden Window" for purity.
Temperature Reflux (

)
Required to overcome the activation energy of the nitrile cyclization.

Step-by-Step Protocol:

  • Preparation of Solution A: Dissolve Pivaloylacetonitrile (1.0 eq) in Ethanol.

  • Preparation of Solution B: Dissolve Hydroxylamine Sulfate (0.6 eq) in Water. Note: 0.6 eq sulfate provides 1.2 eq hydroxylamine.

  • Neutralization (Critical): Slowly add 50% NaOH to Solution B under cooling until pH reaches 6.5 .

  • Addition: Add Solution B to Solution A over 30 minutes.

  • pH Maintenance: Monitor pH. If it drops below 6.0 (due to release of acid during oxime formation), add NaOH to maintain 6.2–6.8.

  • Cyclization: Heat to reflux for 3–6 hours.

  • Workup: Cool to

    
    . The product often crystallizes directly. If not, remove ethanol under vacuum and extract.
    
Mechanistic Visualization

The following diagrams illustrate the pH-dependent pathways and the troubleshooting decision logic.

Figure 1: pH-Dependent Reaction Pathways

ReactionPathways Start Pivaloylacetonitrile + Hydroxylamine AcidCond pH < 5.0 (Acidic) Start->AcidCond OptCond pH 6.0 - 7.0 (Buffered) Start->OptCond BaseCond pH > 8.5 (Basic) Start->BaseCond Hydrolysis Nitrile Hydrolysis (Amide Formation) AcidCond->Hydrolysis Protonated NH3OH+ Isoxazolone IMPURITY: 3-tert-butyl-5-isoxazolone Hydrolysis->Isoxazolone Cyclization Intermediate Stable Oxime Intermediate OptCond->Intermediate Controlled Nucleophilicity Target3 TARGET: 3-amino-5-tert-butylisoxazole Intermediate->Target3 Thermodynamic Control FastAttack Kinetic Attack on Ketone BaseCond->FastAttack Free Base NH2OH Target5 ISOMER: 5-amino-3-tert-butylisoxazole FastAttack->Target5 Kinetic Control

Caption: Figure 1. Bifurcation of reaction pathways based on pH. Low pH leads to irreversible hydrolysis (Red), while controlled pH (Green) favors the 3-amino isomer.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Start: Identify Issue CheckImpurity Analyze Impurity Profile Problem->CheckImpurity IsoxazolonePres Isoxazolone Present? CheckImpurity->IsoxazolonePres RegioMix Wrong Isomer Ratio? IsoxazolonePres->RegioMix No FixAcid Action: Increase pH > 6.0 Buffer NH2OH source IsoxazolonePres->FixAcid Yes LowConv Low Conversion? RegioMix->LowConv No FixBase Action: Adjust pH to 6.2-6.5 (Strict Control) RegioMix->FixBase Yes FixTemp Action: Check Reflux Temp & Solvent Volume LowConv->FixTemp Yes

Caption: Figure 2. Logic flow for diagnosing process failures based on impurity profiling.

References
  • Preparation of 3-amino-5-t-butyl isoxazole. US Patent 4031106A. (Describes the specific pH 6.0–7.0 window for optimizing the 3-amino isomer over the 5-amino isomer).

  • Pivaloylacetonitrile Properties & Safety. CAS Common Chemistry. (Physical properties and pKa data for 4,4-dimethyl-3-oxopentanenitrile). [2]

  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Process Safety and Environmental Protection. (Mechanistic insight into hydroxylamine stability and reactivity at varying pH).

  • Regioselective synthesis of isoxazoles.Journal of Heterocyclic Chemistry. (General mechanistic grounding for

    
    -ketonitrile cyclizations). 
    

Sources

Optimization

preventing ring opening of isoxazoles under basic conditions

Technical Support Center: Isoxazole Chemistry & Stability Topic: Preventing Ring Opening of Isoxazoles Under Basic Conditions Ticket Status: OPEN Support Level: Tier 3 (Senior Scientist / Method Development) Core Directi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isoxazole Chemistry & Stability Topic: Preventing Ring Opening of Isoxazoles Under Basic Conditions Ticket Status: OPEN Support Level: Tier 3 (Senior Scientist / Method Development)

Core Directive: The "Bug" in the Code

System Alert: Isoxazole rings are chemically distinct from other azoles (like pyrazoles or thiazoles) due to the weak N–O bond (bond energy ~55 kcal/mol vs ~70-80 kcal/mol for C-C or C-N). Under basic conditions, this bond becomes the "fuse" for catastrophic ring failure.

The Mechanism of Failure: The primary failure mode is Base-Induced Fragmentation .

  • Trigger: Deprotonation at the C3-position (if unsubstituted) or nucleophilic attack at C5 .

  • Process: The resulting carbanion ejects the oxygen of the N-O bond, leading to irreversible ring cleavage.

  • Outcome: Formation of

    
    -cyanoketones (nitriles) or 
    
    
    
    -amino enones.

Visualizing the Crash (Mechanism):

IsoxazoleRingOpening Isoxazole Isoxazole (C3-H) Deprotonation C3 Deprotonation Isoxazole->Deprotonation pKa ~20-25 Base Base (B:) Base->Deprotonation Intermediate Anionic Intermediate (N-O bond strain) Deprotonation->Intermediate Fast Cleavage N-O Bond Cleavage Intermediate->Cleavage Irreversible Product α-Cyanoenolate (Nitrile Formation) Cleavage->Product Thermodynamic Sink

Caption: The "Self-Destruct" sequence of C3-unsubstituted isoxazoles under basic conditions.

Troubleshooting Tickets (FAQs)

Ticket #001: "My product disappeared during aqueous basic workup."

User Report: "I performed an ester hydrolysis using 1M NaOH on my isoxazole-4-carboxylate. The ester is gone, but the product NMR shows a nitrile peak (~2200 cm⁻¹) and no aromatic ring."

Diagnosis: You triggered the Kemp Elimination-like pathway .

  • Root Cause: 3-unsubstituted isoxazoles are unstable to strong aqueous bases (NaOH, LiOH) at room temperature. The base deprotonates C3 (pKa ~20, lowered by the EWG at C4), causing immediate ring opening to the cyano-enolate.

  • The Fix:

    • Switch Reagents: Use LiOH at 0°C (kinetic control) or milder bases like Ba(OH)₂ or Me₃SnOH (trimethyltin hydroxide) which are specific for esters but less basic.

    • Buffer: If possible, buffer the aqueous phase to pH < 10.

    • Design Change: If the C3-H is not essential for biological activity, block it with a methyl group (3-methylisoxazole is significantly more stable).

Ticket #002: "Suzuki Coupling failed; I got a complex mixture."

User Report: "Trying to couple 4-bromoisoxazole with a phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in DMF/Water. The starting material was consumed, but no product formed."

Diagnosis: Standard Suzuki conditions (aqueous carbonate bases at 80-100°C) are hostile to isoxazoles.

  • Root Cause: The combination of heat + base + water promotes nucleophilic attack at C5 or deprotonation at C3 before the cross-coupling can occur.

  • The Fix: Anhydrous Fluoride Conditions.

    • Why? Fluoride (from CsF or KF) activates the boronic acid/ester without creating a highly basic bulk medium that destroys the ring.

    • Protocol:

      • Catalyst: Pd(dppf)Cl₂ or Pd₂dba₃/XPhos (faster oxidative addition).

      • Base/Activator: CsF (2-3 equiv) or Cu(I) carboxylates .

      • Solvent: Anhydrous Dioxane or THF .

      • Temp: Keep as low as possible (start at 40°C, ramp to 60°C only if needed).

Ticket #003: "Lithiation at -78°C destroyed my scaffold."

User Report: "I treated 3,5-dimethylisoxazole with n-BuLi at -78°C to functionalize C4. The ring fragmented."

Diagnosis: Direct deprotonation of isoxazole rings is tricky.

  • Root Cause:

    • Lateral Lithiation: In 3,5-dimethylisoxazole, the C5-methyl protons are more acidic than the ring C4 proton. n-BuLi will deprotonate the methyl group (lateral lithiation), not the ring.

    • Ring Cleavage: If you force it (higher temp or wrong substrate), the N-O bond cleaves.

  • The Fix: Halogen-Lithium Exchange.

    • Strategy: Do not rely on deprotonation for ring functionalization. Start with 4-bromoisoxazole .

    • Protocol:

      • Dissolve 4-bromo-3,5-dimethylisoxazole in THF at -100°C (internal temp).

      • Add t-BuLi (2 equiv) or n-BuLi (1.1 equiv).

      • The Li-Halogen exchange is faster than deprotonation/ring opening.

      • Quench with electrophile immediately.

Best Practice Protocols

Protocol A: Safe Cross-Coupling (The "Dry" Method)

Use this for installing aryl/alkyl groups without opening the ring.

StepActionCritical Note
1 Prepare Solids Mix Isoxazole halide (1.0 eq), Boronic acid (1.5 eq), CsF (2.5 eq), and Pd(dppf)Cl₂ (5 mol%) in a dry vial.
2 Inert Atmosphere Evacuate and backfill with Argon (3x). Oxygen is the enemy of the catalyst, leading to sluggish reactions that require more heat (which kills the ring).
3 Solvent Addition Add anhydrous 1,4-Dioxane (degassed).
4 Reaction Heat to 50–60°C . Monitor by LCMS every hour.
5 Workup Dilute with EtOAc, wash with water (neutral pH). Avoid 1M NaOH washes.
Protocol B: "Soft" Nucleophilic Substitution (S_NAr)

Isoxazoles with EWGs (like nitro or ester) at C4 are activated for nucleophilic attack at C5, but also for ring opening.

  • Rule: Avoid hard nucleophiles (RO⁻, NH₂⁻).

  • Alternative: Use neutral nucleophiles (amines, thiols) with a non-nucleophilic base (DIPEA, Cs₂CO₃) in non-protic solvents (CH₃CN, DMF).

  • Temperature: Room temperature is usually sufficient.[1] Heating >80°C with amines often leads to isoxazole-to-pyrazole rearrangement or ring opening.

Technical Reference Data

Base Compatibility Matrix

Green = Safe, Yellow = Caution (Temp control), Red = Unsafe

Base ClassExamplesCompatibilityMechanism of Failure
Carbonates K₂CO₃, Cs₂CO₃Yellow Safe in anhydrous conditions; risky in water/heat.
Hydroxides NaOH, LiOHRed Rapid hydrolysis of N-O bond (esp. if C3-H present).[2][3][4][5][6]
Alkoxides NaOMe, KOtBuRed Nucleophilic attack at C5 or C3 deprotonation.
Fluorides CsF, TBAFGreen Non-nucleophilic activation; best for Pd-coupling.
Amine Bases Et₃N, DIPEAGreen Generally safe; too weak to deprotonate C3.
Lithium Amides LDA, LiHMDSYellow Use at -78°C only. Can cause lateral lithiation.[4]
Decision Logic: Optimizing Reaction Conditions

Optimization Start Start: Isoxazole Reaction Q1 Is C3-position substituted? Start->Q1 Safe1 Standard Conditions OK (Monitor C5 attack) Q1->Safe1 Yes (e.g., 3-Me) Risk1 High Risk of Ring Opening Q1->Risk1 No (C3-H) Q2 Reaction Type? Risk1->Q2 PathA Cross-Coupling Q2->PathA PathB Deprotonation/Alkylation Q2->PathB SolA Use Anhydrous Conditions Base: CsF or K3PO4 Solvent: Dioxane PathA->SolA SolB Do NOT use n-BuLi directly. Use Halogen-Li Exchange or Lateral Lithiation (C5-Me) PathB->SolB

Caption: Decision tree for selecting safe reaction parameters based on isoxazole substitution.

References

  • Mechanistic Insight (Leflunomide): Journal of Pharmaceutical Sciences, "Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids" (and related base studies on Leflunomide metabolite A771726).

  • Lithiation Strategy: Journal of the Chemical Society, Perkin Transactions 1, "Lithiation of five-membered heteroaromatic compounds." (Clarifies lateral vs ring lithiation).

  • Suzuki Coupling Optimization: Organic Chemistry Portal, "Suzuki Coupling - Conditions and Catalysts." (General reference for fluoride-based modifications).

  • Base-Induced Ring Opening: The Journal of Organic Chemistry, "Study of the ring-opening reactions of 4-bromo-3,4-disubstituted-2-isoxazolin-5-ones with aqueous sodium hydroxide."

  • Reaction with Amines: Organic Letters, "Access to Substituted Pyrimidines via Isoxazole Ring Transformation." (Demonstrates amine-induced opening).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino Reactivity in the Presence of tert-Butyl Steric Hindrance

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of 3-amino groups situated adjacent to o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals struggling with the functionalization of 3-amino groups situated adjacent to or in close proximity to a bulky tert-butyl moiety.

Below, you will find mechanistic FAQs, quantitative reactivity profiles, and self-validating protocols designed to bypass the severe steric shielding that causes standard coupling and alkylation reactions to fail.

Core Mechanistic Insights (FAQs)

Q1: Why does my 3-amino compound fail to undergo standard N-acylation when a tert-butyl group is adjacent? A: The tert-butyl group is notorious for its massive steric profile (A-value ~4.8 kcal/mol), which effectively shields adjacent functional groups from incoming reagents[1]. During N-acylation, the amine must attack the carbonyl carbon to form a tetrahedral intermediate. The bulky tert-butyl group sterically clashes with both the incoming electrophile and the oxygen atom of the forming intermediate, drastically increasing the activation energy. Standard peptide coupling reagents (like DCC or EDC) form bulky O-acylisourea intermediates that physically cannot access the shielded nitrogen.

Q2: Direct N-alkylation with alkyl halides is giving me terrible yields and mostly unreacted starting material. Why? A: Direct


 alkylation requires the amine's lone pair to approach the electrophilic carbon at a strict 180° angle relative to the leaving group. The tert-butyl group blocks this Bürgi-Dunitz trajectory. Furthermore, if you force the reaction with heat, the sterically hindered amine acts as a Brønsted base rather than a nucleophile, promoting E2 elimination of your alkyl halide instead of substitution[2].

Q3: How does the tert-butyl group alter the regioselectivity of ring formations involving 3-amino precursors? A: In the synthesis of complex heterocycles, such as 3-amino-5-tert-butylisoxazole, the steric bulk fundamentally dictates regioselectivity. It physically blocks nucleophilic attack at adjacent carbonyl groups, forcing the reaction to proceed via alternative, less hindered electrophilic centers (e.g., a nitrile group)[3]. Even in simpler substitution reactions, the presence of a tert-butyl group significantly decreases overall reactivity compared to smaller substituents like methyl groups[4].

Troubleshooting Decision Matrix

When designing a synthetic route for a hindered 3-amino compound, standard operating procedures must be abandoned in favor of pathways that minimize transition-state steric strain.

Troubleshooting A Target: Functionalize 3-Amino Group B Assess Steric Environment: Is tert-butyl adjacent? A->B C1 High Steric Shielding (t-Butyl Present) B->C1 Yes (Distance < 3Å) C2 Standard Reactivity (No Bulky Groups) B->C2 No D1 Acylation Pathway C1->D1 D2 Alkylation Pathway C1->D2 E1 Use Acyl Chloride + DMAP (Avoid DCC/EDC) D1->E1 E2 Use Reductive Amination (Avoid Direct SN2) D2->E2

Workflow for selecting functionalization strategies based on steric environment.

Quantitative Reactivity Profiles

To illustrate the necessary shift in strategy, the table below summarizes the expected outcomes when applying standard versus optimized conditions to tert-butyl hindered 3-amino systems.

Reaction TypeStandard Condition (Unhindered)Expected YieldHindered Condition (t-Butyl)Expected YieldOptimized Strategy for Hindered Amines
Acylation DCC, R-COOH, rt>90%DCC, R-COOH, rt<10%Acyl Chloride, DMAP, Pyridine (85-95%)
Alkylation R-X, K₂CO₃, Heat80-85%R-X, K₂CO₃, Heat0% (E2 Elimination)Aldehyde, NaBH(OAc)₃, AcOH (80-92%)
Arylation CuI, Ligand, Base75%CuI, Ligand, Base<5%Pd₂(dba)₃, BrettPhos, NaOtBu (70-85%)

Self-Validating Experimental Protocols

Protocol A: High-Yield N-Acylation of Hindered 3-Amino Groups

Causality: Because standard coupling agents form bulky intermediates, we must use an acyl chloride paired with 4-Dimethylaminopyridine (DMAP). DMAP is a small, highly nucleophilic catalyst that forms an acylpyridinium intermediate. This intermediate is far more electrophilic and less sterically demanding than an O-acylisourea, allowing the hindered 3-amino group to successfully attack it.

Step-by-Step Methodology:

  • Preparation: Dissolve the hindered 3-amino compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 eq) and a catalytic amount of DMAP (0.1 eq). Note: Pyridine acts as the primary acid scavenger to prevent the amine from protonating and losing its nucleophilicity[2].

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add the acyl chloride (1.5 eq) dropwise over 15 minutes to control the exothermic formation of the acylpyridinium intermediate.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Validation (Self-Validation): Quench a 10 µL aliquot in methanol and analyze via LC-MS. The complete disappearance of the starting amine mass and the emergence of the

    
     mass confirms that the high-energy tetrahedral intermediate has successfully collapsed into the amide.
    
  • Workup: Wash the organic layer with 1M HCl (to remove pyridine and DMAP), followed by saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

Protocol B: N-Alkylation via Reductive Amination

Causality: To avoid the impossible


 trajectory and competing E2 elimination pathways[2], we convert the alkylation into a condensation-reduction sequence. The amine condenses with an aldehyde to form an imine. The 

hybridized imine carbon is planar and significantly less sterically demanding than the

transition state required for direct alkylation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 3-amino compound (1.0 eq) and the target aldehyde (1.1 eq) in 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to activate the aldehyde carbonyl. Stir at room temperature for 2 hours to allow complete imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions. This specific reducing agent is mild enough that it will not reduce the unreacted aldehyde, but will selectively reduce the protonated imine.

  • In-Process Validation (Self-Validation): Perform a Ninhydrin test on a TLC plate of the reaction mixture. A color shift from deep purple (primary amine) to faint yellow/brown (secondary amine) confirms successful mono-alkylation without over-alkylation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Mechanistic Pathway Analysis

The diagram below illustrates the critical bottleneck in functionalizing these compounds: the formation of the tetrahedral intermediate.

Mechanism N1 Sterically Hindered 3-Amino Group N3 Tetrahedral Intermediate (High Steric Strain) N1->N3 Nucleophilic Attack N2 Highly Reactive Electrophile (R-COCl) N2->N3 N4 N-Acylated Product (Stable Amide) N3->N4 Elimination of Cl-

Mechanistic pathway of acylation highlighting the high-strain tetrahedral intermediate bottleneck.

References

  • Amine Reactivity - MSU Chemistry.
  • Substituent Effects on the Reactivity of Benzoquinone Deriv
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv.
  • PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. LOCKSS.

Sources

Optimization

Technical Support Center: Acidic Hydrolysis &amp; Stability of 5-Butyl-3-isoxazolamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the hydrolytic instability of isoxazole-containing pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting the hydrolytic instability of isoxazole-containing pharmacophores. 5-Butyl-3-isoxazolamine (also known as 3-amino-5-butylisoxazole) is a versatile building block, but its structural integrity is highly dependent on environmental pH and temperature.

This guide provides mechanistic insights, self-validating protocols, and quantitative data to help you navigate acidic hydrolysis issues during synthesis, formulation, or LC-MS analysis.

Part 1: Troubleshooting Common Instability Issues (FAQs)

Issue 1: Compound Loss During Acidic Workups

  • Symptom: Rapid loss of the parent mass (m/z 140.1) and the appearance of highly polar degradants during acidic extractions or Boc-deprotection steps (e.g., using TFA or concentrated HCl).

  • Root Cause (Causality): The isoxazole ring presents a fascinating dichotomy of stability. While it is generally robust at mild acidic conditions (e.g., pH 4.0)[1], the N-O bond acts as its "Achilles' heel" under extreme stress[2]. Exposure to concentrated acids protonates the isoxazole nitrogen. This protonation disrupts the electron distribution of the ring, rendering it highly susceptible to nucleophilic attack by residual water, ultimately leading to ring-opening[3].

Issue 2: Inconsistent LC-MS Stability Data

  • Symptom: Kinetic degradation assays show high inter-run variability, with the compound appearing to degrade much faster than expected.

  • Root Cause: If acidic stress samples are not properly neutralized before being placed in the autosampler, the compound will continue to hydrolyze in the vial while waiting for injection.

  • Solution: You must implement a self-validating quenching step. Standard protocol dictates neutralizing the sample with an equimolar amount of NaOH immediately before analysis to freeze the degradation profile at the exact time point[4].

Part 2: Mechanistic Pathways of Acidic Degradation

Under harsh acidic conditions, 5-butyl-3-isoxazolamine undergoes two primary degradation pathways: nucleophilic ring-opening (yielding a


-keto amide derivative) and exocyclic deamination (yielding 5-butylisoxazol-3-ol).

MechanisticPathway A 5-Butyl-3-isoxazolamine (Intact Ring) B Protonated Isoxazolamine (Activated State) A->B +H⁺ (pH < 2.0) C Ring-Opened Product (β-keto amide derivative) B->C H₂O Attack / N-O Cleavage D 5-Butylisoxazol-3-ol (Deamination Product) B->D Hydrolysis of -NH₂

Proposed acidic degradation pathways of 5-butyl-3-isoxazolamine.

Part 3: Quantitative Stability Profile

To guide your formulation and storage strategies, the table below summarizes the hydrolytic half-life (


) of 5-butyl-3-isoxazolamine across various pH and temperature conditions.
Environmental ConditionpHTemperature (°C)Observed Half-Life (

)
Primary Degradation Pathway
0.1 M HCl (Simulated Gastric)1.225~48.0 hoursRing Opening
0.1 M HCl (Accelerated Stress)1.260~4.5 hoursRing Opening & Deamination
Acetate Buffer (Mild Acid)4.025> 30 daysNone (Stable)
Phosphate Buffer (Physiological)7.425> 30 daysNone (Stable)

Note: Maximum stability for isoxazole derivatives typically occurs in the mild acidic to neutral pH region (pH 4.0 - 7.4) at ambient temperatures[1].

Part 4: Self-Validating Protocol for Acid Hydrolysis Testing

To accurately determine the degradation kinetics of 5-butyl-3-isoxazolamine without introducing analytical artifacts, follow this self-validating forced degradation workflow.

ProtocolWorkflow S1 1. Prepare Stock (1 mg/mL in MeCN) S2 2. Acidic Stress (Add 0.1 M HCl) S1->S2 S3 3. Incubate (25°C / 60°C) S2->S3 S4 4. Quench (Equimolar NaOH) S3->S4 S5 5. LC-MS Analysis (Quantify t½) S4->S5

Self-validating experimental workflow for acid hydrolysis stability testing.

Step-by-Step Methodology:
  • Preparation of Stock: Dissolve 5-butyl-3-isoxazolamine in anhydrous Dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. Dilute to a 1 mg/mL working solution using HPLC-grade water/acetonitrile (50:50, v/v).

  • Application of Acidic Stress: In a borosilicate glass vial, combine 100 µL of the working solution with 900 µL of 0.1 M HCl. Vortex for 10 seconds to ensure homogeneity.

  • Thermal Incubation: Place the vials in a thermomixer set to the target temperature (e.g., 25°C for baseline profiling, 60°C for accelerated stress testing)[4].

  • Time-Course Sampling & Quenching (Critical Step): At predetermined intervals (0, 2, 8, and 24 hours), extract a 100 µL aliquot. Immediately transfer it into a vial containing exactly 100 µL of 0.1 M NaOH[4]. This neutralizes the acid, halting the hydrolysis instantly.

  • Analytical Validation: Inject the neutralized sample into an LC-MS/MS system.

    • Self-Validation Check: You must include a "Zero-Time Blank" (stock solution + pre-mixed neutralized acid/base) to confirm that the quenching process itself does not induce degradation.

References[2]The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability - Benchchem[1]pH and temperature stability of the isoxazole ring in leflunomide... - ResearchGate[4] Technical Support Center: Stability of Isoxazoline Compounds in Common Laboratory Solvents - Benchchem[3]Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine - Benchchem

Sources

Troubleshooting

recrystallization solvents for 5-tert-butyl-3-isoxazolamine purification

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 5-tert-butyl-3-isoxazolamine via recrystallization. Below, you will find troubleshooting protocols and frequently asked questions to address common challenges and optimize your purification workflow.

Compound Characteristics & Initial Considerations

5-tert-butyl-3-isoxazolamine (CAS 55809-36-4) is a heterocyclic compound appearing as a white to off-white solid.[1] Its structure presents a dualistic nature for solubility: the polar amino-isoxazole core allows for hydrogen bonding, while the non-polar tert-butyl group imparts lipophilicity.[2] This balance is critical when selecting an appropriate solvent system.

PropertyValueSource
Molecular FormulaC₇H₁₂N₂O[3][4]
Molecular Weight140.18 g/mol [3][4]
Melting Point110-114 °C[4]
AppearanceWhite to light yellow solid/powder[1]

Frequently Asked Questions (FAQs)

Q1: What defines an ideal recrystallization solvent for 5-tert-butyl-3-isoxazolamine?

An ideal solvent is one in which the target compound has high solubility at the solvent's boiling point but low solubility at low temperatures (e.g., 0-4 °C).[5] This temperature-dependent solubility differential is the fundamental principle that drives crystallization. Other critical characteristics include:

  • Inertness: The solvent must not react with the compound.[5]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[5]

  • Boiling Point: The solvent's boiling point should be below the melting point of 5-tert-butyl-3-isoxazolamine (110-114 °C) to prevent the compound from "oiling out".[5][6]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[5]

Q2: Which solvents are recommended as starting points for screening?

Given the compound's mixed polarity, both single and mixed-solvent systems should be considered. The principle of "like dissolves like" suggests that solvents with moderate polarity or mixtures that achieve a similar polarity will be most effective.

Solvent/SystemBoiling Point (°C)Rationale & Considerations
Single Solvents
Ethanol78The hydroxyl group can interact with the polar amine, while the ethyl group offers some non-polar character. Often a good starting point for amine-containing compounds.[6]
Isopropanol82Similar to ethanol but slightly less polar; may offer a better solubility differential.
Toluene111Its boiling point is very close to the compound's melting point, increasing the risk of oiling out.[6] Use with caution.
Water100The compound is sparingly soluble in water.[1] While unlikely to work alone, it is an excellent anti-solvent for use with polar organic solvents like ethanol or acetone.[7]
Mixed-Solvent Systems
Ethanol/WaterVariableA classic choice for moderately polar compounds.[8] Dissolve in hot ethanol, then add hot water dropwise until turbidity appears.
Ethyl Acetate/HexaneVariableA versatile system that can be tuned for a wide range of polarities.[8] Dissolve in hot ethyl acetate (polar) and add hexane (non-polar) as the anti-solvent.
Acetone/WaterVariableSimilar to ethanol/water, offers good solvating power for polar compounds.[9]
Q3: How do I perform an effective small-scale solvent screening?

Objective: To efficiently identify a promising solvent or solvent system from several candidates.

Protocol:

  • Preparation: Place approximately 20-30 mg of crude 5-tert-butyl-3-isoxazolamine into several small test tubes, one for each solvent to be tested.

  • Initial Solubility Test (Cold): Add the first solvent dropwise (e.g., 0.5 mL) to the first test tube at room temperature. Agitate the mixture. If the compound dissolves completely in the cold solvent, that solvent is unsuitable for single-solvent recrystallization.

  • Solubility Test (Hot): If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water or sand bath.[10] Continue adding the solvent in small portions (0.2-0.3 mL) while heating until the solid just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.[10][11]

  • Crystallization Test (Cooling): Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.[11]

  • Evaluation: A good solvent will produce a significant crop of crystals upon cooling. If no crystals form, the solution may be too dilute or supersaturated.[10] If an oil forms, the solvent's boiling point may be too high or the compound may have significant impurities.[12]

  • Repeat: Repeat steps 2-5 for all candidate solvents.

Q4: Should I use a single-solvent or a mixed-solvent system?

The choice depends on the results of your solvent screening.

  • Choose a single-solvent system if you find a solvent that provides high solubility when hot and low solubility when cold. This is generally the preferred and simplest method.[11]

  • Choose a mixed-solvent system when no single solvent has the ideal properties.[9] This is common for compounds like 5-tert-butyl-3-isoxazolamine with mixed polarity. The system consists of a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.[9]

Troubleshooting Guide

Issue: No crystals are forming upon cooling.
  • Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, resulting in a solution that is not saturated enough for crystals to form.[10][12][13]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[5] Allow the more concentrated solution to cool slowly again.

  • Possible Cause 2: The solution is supersaturated. The energy barrier for crystal nucleation has not been overcome.[10][12]

    • Solution A (Induce Crystallization): Scratch the inner wall of the flask at the solution's surface with a glass stirring rod. The microscopic scratches provide a nucleation site for crystal growth.[11][12]

    • Solution B (Seeding): If available, add a single, tiny "seed" crystal of the pure compound to the cooled solution. This provides a template for further crystallization.[12]

Issue: The compound has "oiled out" instead of forming crystals.

This occurs when the solution becomes saturated at a temperature above the compound's melting point, causing it to precipitate as a liquid instead of a solid.[5][12]

  • Solution 1: Re-dissolve and add more solvent. Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation temperature. Allow it to cool again, but more slowly this time.[5][12]

  • Solution 2: Lower the cooling rate. Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool undisturbed on a benchtop, perhaps insulated with paper towels, to ensure the saturation point is reached at a temperature below the compound's melting point.[12][13]

  • Solution 3: Change solvents. The chosen solvent may have a boiling point that is too high. Select a new solvent or solvent system with a lower boiling point.[5]

Issue: The crystal yield is very low.
  • Possible Cause 1: Incomplete crystallization. A significant amount of the compound may remain dissolved in the cold mother liquor.

    • Solution: Evaporate a portion of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that second-crop crystals may be less pure.

  • Possible Cause 2: Excessive washing. Using too much cold solvent to wash the crystals during filtration can redissolve a portion of the product.[10]

    • Solution: Always use a minimal amount of ice-cold solvent for washing.

  • Possible Cause 3: Premature crystallization during hot filtration. If hot filtration was performed to remove insoluble impurities, crystals may have formed on the filter paper.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. Using a stemless funnel can also help prevent clogging.[5]

Issue: The recrystallized product is still impure.
  • Possible Cause: The cooling process was too rapid. Fast cooling can trap impurities within the growing crystal lattice.[5][11]

    • Solution: Repeat the recrystallization process. Ensure the solution cools as slowly as possible to allow for the formation of a more perfect, and therefore purer, crystal lattice.[5][11]

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural steps for a successful recrystallization.

Solvent_Selection_Workflow start Start: Crude 5-tert-butyl-3-isoxazolamine test_tube Add ~25mg to test tube start->test_tube add_cold Add 0.5 mL solvent at RT test_tube->add_cold dissolves_cold Dissolves completely? add_cold->dissolves_cold unsuitable Unsuitable for single solvent. Consider as 'Solvent A' in mixed system. dissolves_cold->unsuitable Yes heat Heat gently. Add solvent dropwise until dissolved. dissolves_cold->heat No dissolves_hot Dissolves completely? heat->dissolves_hot insoluble Insoluble. Unsuitable solvent. dissolves_hot->insoluble No cool Cool slowly to RT, then place in ice bath. dissolves_hot->cool Yes crystals_form Abundant crystals form? cool->crystals_form suitable Suitable Solvent Found! crystals_form->suitable Yes poor_yield Poor yield. Consider mixed solvent or different single solvent. crystals_form->poor_yield No

Caption: Systematic workflow for selecting a suitable recrystallization solvent.

Recrystallization_Procedure dissolve 1. Dissolve crude solid in MINIMUM amount of HOT solvent. hot_filter_q Insoluble impurities present? dissolve->hot_filter_q hot_filter 2. Perform hot gravity filtration. hot_filter_q->hot_filter Yes cool_slowly 3. Allow filtrate to cool SLOWLY and undisturbed to room temperature. hot_filter_q->cool_slowly No hot_filter->cool_slowly ice_bath 4. Place flask in an ice bath to maximize crystal formation. cool_slowly->ice_bath vac_filter 5. Collect crystals by vacuum filtration. ice_bath->vac_filter wash 6. Wash crystals with a MINIMAL amount of ICE-COLD solvent. vac_filter->wash dry 7. Dry crystals completely (air dry or in vacuum oven). wash->dry

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 3-Isoxazolamine, 5-butyl-: A Comparative ¹H NMR Guide

Executive Summary In modern medicinal chemistry, isoxazolamine derivatives serve as critical heterocyclic building blocks. Specifically, 3-amino-5-tert-butylisoxazole is widely utilized in the synthesis of CB2 receptor a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, isoxazolamine derivatives serve as critical heterocyclic building blocks. Specifically, 3-amino-5-tert-butylisoxazole is widely utilized in the synthesis of CB2 receptor agonists and tyrosine hydroxylase inhibitors[1]. However, its linear structural isomer, 5-butyl-3-isoxazolamine (CAS 119409-98-2), presents a distinctly different steric and lipophilic profile. Because the linear flexibility of the n-butyl chain versus the bulk of the tert-butyl group drastically alters target binding affinity, unambiguous structural differentiation is a mandatory quality control step.

As a Senior Application Scientist, I have designed this guide to objectively compare the ¹H NMR spectral profiles of these two isomers and evaluate the analytical platforms required for their precise structural elucidation.

Chemical Context & Spectral Causality

The positional isomerism and the specific nature of the alkyl chain on the isoxazole ring dictate the electronic environment of the molecule[2]. In ¹H NMR spectroscopy, the structural verification of 5-butyl-3-isoxazolamine relies on understanding the causality behind its chemical shifts:

  • The Isoxazole Ring (H-4): The electron-withdrawing nature of the oxygen-nitrogen ring strongly deshields the H-4 proton. However, the amino group at C-3 donates electron density via resonance. This push-pull electronic environment stabilizes the H-4 proton, causing it to resonate as a sharp singlet at approximately 5.50–5.60 ppm[3].

  • The Amino Group (-NH₂): The two protons on the nitrogen atom exchange at an intermediate rate, typically appearing as a broad singlet around 3.80–4.00 ppm[3].

  • The Alkyl Chain: This is the critical differentiator. The symmetry of the tert-butyl group in the isomer results in a massive, highly shielded singlet at 1.30 ppm integrating to 9 protons[3]. Conversely, the n-butyl chain in 5-butyl-3-isoxazolamine breaks this symmetry, yielding a first-order coupling system (a triplet, quintet, sextet, and triplet) spread across the 0.90 to 2.70 ppm range.

Table 1: Comparative ¹H NMR Chemical Shifts (CDCl₃)
Functional Group5-tert-butyl-3-isoxazolamine[3]5-butyl-3-isoxazolamine (Predicted)Diagnostic Splitting Pattern
Ring Proton (H-4) 5.50 ppm (s, 1H)~5.55 ppm (s, 1H)Singlet
Amino (-NH₂) 3.86 ppm (br s, 2H)~3.90 ppm (br s, 2H)Broad Singlet
Alkyl: α-CH₂ N/A~2.65 ppm (t, J=7.5 Hz, 2H)Triplet
Alkyl: β-CH₂ N/A~1.65 ppm (quintet, J=7.5 Hz, 2H)Quintet
Alkyl: γ-CH₂ N/A~1.35 ppm (sextet, J=7.5 Hz, 2H)Sextet
Alkyl: δ-CH₃ / t-Bu 1.30 ppm (s, 9H)~0.95 ppm (t, J=7.5 Hz, 3H)Singlet (t-Bu) vs. Triplet (n-Bu)

Analytical Platform Comparison

Choosing the correct NMR platform is essential for balancing throughput, cost, and resolution. While benchtop NMRs are becoming popular in synthetic labs, the specific structural features of the n-butyl chain dictate the required magnetic field strength.

Table 2: High-Field vs. Benchtop NMR Performance for Isoxazolamines
ParameterHigh-Field NMR (400+ MHz)Benchtop NMR (60-80 MHz)Performance Impact
Resolution (Aliphatic) Excellent (Baseline separation)Poor (Second-order overlap)Benchtop systems struggle to resolve the n-butyl multiplets (1.35-1.65 ppm).
Sensitivity High (< 1 mg required)Moderate (5-15 mg required)High-field is required for trace impurity detection in drug development.
Isomer Differentiation UnambiguousAmbiguous for n-butylBenchtop easily identifies the t-butyl singlet but blurs the n-butyl chain.
Throughput High (Automated sample changers)Low (Manual injection)High-field supports high-throughput screening of isoxazole libraries.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . If the internal checks fail, the data must be rejected.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the isoxazolamine sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[2].

  • Causality: CDCl₃ is chosen over protic or highly hygroscopic solvents (like DMSO-d₆) to minimize rapid proton exchange. This prevents the critical -NH₂ signal from broadening into the baseline, ensuring accurate integration.

Step 2: Acquisition Parameters

  • Action: Acquire data on a 400 MHz spectrometer using 16 scans, a 30° flip angle, and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2.0s delay ensures complete longitudinal relaxation (T1) of the small, fast-tumbling alkyl protons. This guarantees that the integration ratio between the H-4 ring proton and the alkyl chain remains quantitatively accurate.

Step 3: Processing & Self-Validation

  • Action: Apply zero-filling, Fourier Transform (FT), and manual phase/baseline correction. Set the TMS peak strictly to 0.00 ppm. Normalize the H-4 singlet integral strictly to 1.00.

  • Validation Check: The protocol validates itself if the total integration of the spectrum equals exactly 12.00 protons (C₇H₁₂N₂O). Any deviation >5% indicates incomplete relaxation, poor shimming, or the presence of impurities.

Logical Workflows & Visualizations

Workflow A Sample Prep 5-10 mg in CDCl3 0.03% TMS B NMR Acquisition 400 MHz, 16 Scans D1 = 2.0 s A->B C FID Processing Zero-filling & FT Phase Correction B->C D Spectral Analysis Integration Verification (Total 12 Protons) C->D E Structural Verification D->E

Caption: Standardized self-validating ¹H NMR workflow for isoxazolamine structural elucidation.

LogicTree Root Analyze Aliphatic Region (0.5 - 3.0 ppm) Branch1 Single intense peak at ~1.30 ppm (9H) Root->Branch1 Singlet observed Branch2 Multiple peaks: t, quint, sext, t (Total 9H) Root->Branch2 Multiplets observed Result1 5-tert-butyl-3-isoxazolamine (Confirmed) Branch1->Result1 Result2 5-butyl-3-isoxazolamine (Confirmed) Branch2->Result2

Caption: Decision logic for differentiating 5-butyl and 5-tert-butyl isoxazolamine isomers.

References

  • Ueda, S., & Makisumi, Y. (1991). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Heterocycles, Vol. 32, No. 6. Retrieved from [Link][3]

  • National Center for Biotechnology Information (PubChem). 3-Isoxazolamine, 5-(1,1-dimethylethyl)- (CID 119). Retrieved from [Link][4]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of 5-Butyl-3-isoxazolamine

Executive Summary 5-Butyl-3-isoxazolamine (Exact Mass: 140.0949) is a highly versatile heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and agrochemicals. Distinguishing this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Butyl-3-isoxazolamine (Exact Mass: 140.0949) is a highly versatile heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and agrochemicals. Distinguishing this compound from its positional isomers (e.g., 3-butyl-5-isoxazolamine) is a frequent analytical bottleneck. As a Senior Application Scientist, I have designed this guide to objectively compare two primary mass spectrometry platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). Rather than merely listing fragments, this guide explores the gas-phase thermochemistry driving these cleavages and provides self-validating protocols to ensure absolute confidence in your structural elucidation.

Mechanistic Causality: The Chemistry of Isoxazole Fragmentation

To accurately interpret mass spectra, we must first understand the causality behind the fragmentation. The fragmentation of isoxazoles is fundamentally governed by the extreme lability of the N–O bond.

  • Ring Cleavage (The N–O Bond): Due to lone-pair repulsion and inherent electronegativity differences, the N–O bond is the weakest link in the isoxazole ring. Upon ionization, vibrational excitation localizes here, triggering heterolytic or homolytic ring opening. As established in[1], this initial cleavage almost always precedes the expulsion of stable neutral molecules like carbon monoxide (CO).

  • Alkyl Chain Rearrangement: The presence of the 5-butyl chain introduces a competing, highly diagnostic pathway. In soft ionization (ESI), the flexible alkyl chain allows a gamma-hydrogen to be abstracted by the ring heteroatoms, resulting in a McLafferty-type rearrangement and the neutral loss of butene (C₄H₈, 56 Da). In hard ionization (EI), direct inductive cleavage dominates, expelling a butyl radical (C₄H₉•, 57 Da).

Comparative Platform Analysis: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct analytical platform depends on whether you need library-matchable fingerprints or targeted, energy-resolved structural mapping.

Analytical FeatureGC-EI-MS (Hard Ionization, 70 eV)LC-ESI-MS/MS (Soft Ionization, CID)
Primary Ion Species Radical Cation (M⁺•) at m/z 140Protonated Molecule ([M+H]⁺) at m/z 141.1022
Fragmentation Extent High (Extensive bond breaking)Controlled (Energy-dependent)
Diagnostic Advantage Excellent for direct radical loss profiling.Ideal for tracing sequential neutral losses.
Isomer Differentiation Moderate (Spectra often look similar).High (Using Energy Breakdown Graphs).

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. Relying on a single collision energy or a single spectrum can yield ambiguous data. The following protocols incorporate orthogonal validation steps to mathematically and chemically prove precursor-product relationships.

Protocol A: LC-ESI-QTOF MS/MS with Energy Breakdown Graphs (EBGs)

Rationale: By employing energy-resolved mass spectrometry to construct an [2], we map the survival yield of the precursor ion against the appearance of product ions. This mathematically confirms causality, ensuring fragments are not artifacts of in-source decay.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-butyl-3-isoxazolamine in LC-MS grade methanol to 1 µg/mL. Self-Validation Step: Prepare a parallel sample utilizing ¹⁵N-labeled 5-butyl-3-isoxazolamine (labeled specifically at the exocyclic amine).

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.8 µm). Mobile phase A: 0.1% Formic Acid in Water. Mobile phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 5 minutes at 0.4 mL/min.

  • Ionization: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.

  • Mass Analysis (CID Ramping): Isolate the [M+H]⁺ precursor (m/z 141.1022) in the quadrupole. Ramp the collision energy (CE) in the collision cell from 10 eV to 50 eV in 5 eV increments using ultra-high-purity Argon.

  • Data Processing: Plot the relative abundance of the precursor and product ions against the CE. Validation Check: Confirm that the m/z 124 fragment shifts to m/z 125 in the ¹⁵N-labeled sample, unequivocally proving the loss of the exocyclic amine (NH₃).

Protocol B: GC-EI-MS Isotopic Tracking

Rationale: EI at 70 eV imparts massive excess internal energy, leading to rapid fragmentation. Isotopic tracking ensures that the proposed loss of the butyl radical is accurate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the standard in dichloromethane (DCM) to 10 µg/mL.

  • Gas Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Oven program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C.

  • Ionization & Detection: Transfer line at 250 °C. Ion source at 230 °C. Electron energy: 70 eV. Scan range: m/z 40–300.

  • Analysis: Identify the M⁺• at m/z 140. Track the primary fragment at m/z 112 (-CO) and m/z 83 (-C₄H₉•).

Quantitative Data & Fragmentation Pathways

Table 1: LC-ESI-MS/MS (Positive Ion Mode) Diagnostic Fragments
Fragment IonExact m/zMass ErrorProposed MechanismRelative Abundance (at 25 eV)
Precursor [M+H]⁺ 141.1022< 2.0 ppmProtonated molecule10% (Decaying)
[M+H - NH₃]⁺ 124.0757< 2.0 ppmLoss of exocyclic amine15%
[M+H - CO]⁺ 113.1073< 2.0 ppmIsoxazole N–O ring cleavage45%
[M+H - C₄H₈]⁺ 85.0396< 2.0 ppmMcLafferty-type rearrangement80%
[M+H - C₄H₈ - CO]⁺ 57.0447< 2.0 ppmSequential alkyl and ring loss60%
Table 2: GC-EI-MS (70 eV) Diagnostic Fragments
Fragment IonNominal m/zProposed MechanismRelative Abundance
Molecular Ion M⁺• 140Radical cation formation10%
[M - CO]⁺• 112Isoxazole N–O ring cleavage35%
[M - C₃H₆]⁺• 98Loss of propene (alkyl fragmentation)50%
[M - C₄H₉]⁺ 83Direct loss of butyl radical100% (Base Peak)
[C₃H₃N₂]⁺ 67Isoxazole core fragmentation25%

Pathway & Workflow Visualizations

MS_Fragmentation M [M+H]+ m/z 141.1022 5-butyl-3-isoxazolamine F1 Loss of NH3 m/z 124.0757 M->F1 -NH3 (-17.0265 Da) F2 Loss of CO (Ring Cleavage) m/z 113.1073 M->F2 -CO (-27.9949 Da) F3 Loss of C4H8 (Butene) m/z 85.0396 M->F3 -C4H8 (-56.0626 Da) F4 Loss of CO + C4H8 m/z 57.0447 F2->F4 -C4H8 (-56.0626 Da) F3->F4 -CO (-27.9949 Da)

ESI-MS/MS fragmentation pathway of protonated 5-butyl-3-isoxazolamine.

Workflow Prep Sample Prep 15N Isotopic Labeling LC Chromatography UHPLC C18 Column Prep->LC Ion Ionization ESI+ Soft Ionization LC->Ion MS Mass Analysis CID Energy Ramping Ion->MS Data Validation Energy Breakdown Graphs MS->Data

Self-validating LC-MS/MS workflow utilizing isotopic labeling and energy breakdown graphs.

References

  • Borges, L. S., Batista, J. H. C., Bozzini, L., et al. "Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, vol. 37, no. 4, 2023, e9449. URL:[Link]

  • Jiang, C., and Gates, P. J. "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Molecules, vol. 29, no. 22, 2024, 5246. URL:[Link]

Validation

Comparative Bioactivity Guide: 3-Isoxazolamine 5-Butyl- vs. 5-Methyl- Variants

As drug development increasingly relies on precise pharmacophore tuning, understanding the profound impact of simple alkyl substitutions on heterocyclic scaffolds is critical. The 3-isoxazolamine core is a privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on precise pharmacophore tuning, understanding the profound impact of simple alkyl substitutions on heterocyclic scaffolds is critical. The 3-isoxazolamine core is a privileged structure in medicinal chemistry. However, substituting the 5-position with a methyl group versus a bulky tert-butyl group fundamentally alters the molecule's physicochemical properties, target engagement, and ultimate bioactivity.

This guide provides an objective, data-driven comparison of 3-Amino-5-methylisoxazole (5-methyl variant) and 3-Amino-5-tert-butylisoxazole (5-butyl variant), detailing their distinct pharmacological profiles, mechanistic pathways, and the self-validating experimental protocols required to evaluate them.

Structural and Physicochemical Divergence

The causality behind the divergent bioactivity of these two compounds stems directly from their steric and electronic properties.

  • 5-Methyl Variant (CAS 1072-67-9): Features a small, minimally sterically hindered methyl group. This allows the isoxazole ring to act as a versatile, low-molecular-weight building block. It is highly polar and frequently utilized as a core scaffold for synthesizing larger bioactive molecules, such as sulfonamide antibiotics and Schiff base derivatives [1].

  • 5-Butyl Variant (CAS 55809-36-4): The introduction of a bulky tert-butyl group significantly increases the molecule's lipophilicity and steric volume. This structural modification enhances membrane permeability and allows the molecule to anchor deeply into specific hydrophobic binding pockets of neurological targets, shifting its primary utility from an intermediate to a direct neuropharmacological modulator[3].

Table 1: Comparative Physicochemical Properties
Property3-Amino-5-methylisoxazole3-Amino-5-tert-butylisoxazolePharmacological Implication
Molecular Weight 98.10 g/mol 140.18 g/mol Both are excellent fragments for Fragment-Based Drug Discovery (FBDD).
Steric Bulk (C5) Low (-CH3)High (-C(CH3)3)Butyl variant drives specific hydrophobic pocket engagement.
Lipophilicity (XLogP3) ~0.1~1.8Butyl variant exhibits superior blood-brain barrier (BBB) penetration.
Primary Utility Scaffold / IntermediateDirect Target ModulatorMethyl is derivatized for activity; Butyl possesses inherent activity.

Mechanistic Bioactivity Profiles

The substitution at the 5-position dictates the biological targets these molecules (and their derivatives) interact with.

The 5-Methyl Variant: MAO-B Inhibition & Antimicrobial Scaffolding

While 3-amino-5-methylisoxazole is widely recognized as a major biodegradation intermediate of sulfamethoxazole [1], its true value in modern drug discovery lies in its derivatization. When synthesized into Schiff bases or phenylisoxazole carbohydrazides, the 5-methyl core demonstrates potent, reversible Monoamine Oxidase B (MAO-B) inhibition. This mechanism prevents the breakdown of dopamine, offering significant neuroprotection in MPTP-induced Parkinson's disease models [2]. Furthermore, these derivatives exhibit broad-spectrum antibacterial and anticancer properties, acting as radical scavengers [4].

The 5-Butyl Variant: Tyrosine Hydroxylase & CB2 Modulation

The inherent lipophilicity of the 5-tert-butyl variant allows it to act directly on central nervous system targets without extensive derivatization. It is a postulated CB2 receptor agonist and a known modulator of Tyrosine Hydroxylase (TH). By inhibiting the binding of endogenous inhibitors to TH, it prevents the premature hydrolysis of L-DOPA in rat brain synaptosomes. This stabilization of L-DOPA pathways translates directly to in vivo efficacy, notably reducing pain in diabetic neuropathy models [3].

Pathways cluster_methyl 5-Methyl-3-isoxazolamine (Derivatives) cluster_butyl 5-tert-Butyl-3-isoxazolamine M_Node 5-Methyl Scaffold MAOB MAO-B Enzyme M_Node->MAOB Inhibits (Reversible) NeuroProt Neuroprotection (Parkinson's Models) MAOB->NeuroProt Prevents Dopamine Breakdown B_Node 5-Butyl Variant TH Tyrosine Hydroxylase (TH) B_Node->TH Modulates Binding LDOPA L-DOPA Stabilization TH->LDOPA Inhibits Hydrolysis Pain Neuropathic Pain Reduction LDOPA->Pain Analgesic Effect

Caption: Divergent neuropharmacological pathways of 5-methyl and 5-butyl isoxazolamine variants.

Self-Validating Experimental Protocols

To ensure scientific integrity, assays evaluating these compounds must be designed as self-validating systems. This means incorporating orthogonal readouts to rule out false positives (e.g., compound autofluorescence or assay interference).

Protocol A: Amplex Red MAO-B Enzyme Assay (For 5-Methyl Derivatives)

Rationale: Fluorometric assays are highly sensitive but prone to interference. This protocol includes a parallel LC-MS/MS validation step to confirm the fluorometric readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 5-methylisoxazole derivatives in 100% DMSO, diluting to a final assay concentration of <1% DMSO to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate human recombinant MAO-B (0.5 µg/mL) with the test compound for 15 minutes at 37°C in sodium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and benzylamine (MAO-B specific substrate).

  • Fluorometric Readout: Measure resorufin fluorescence continuously for 30 minutes (Excitation: 530 nm, Emission: 590 nm).

  • Self-Validation (Orthogonal Check): Quench a parallel reaction plate with 0.1% formic acid in acetonitrile. Analyze the supernatant via LC-MS/MS to quantify the exact depletion of benzylamine. Causality: If fluorescence indicates inhibition but LC-MS/MS shows substrate depletion, the compound is a fluorophore quencher, not a true inhibitor.

Protocol B: Tyrosine Hydroxylase (TH) Modulation Assay (For 5-Butyl Variant)

Rationale: Evaluating L-DOPA stabilization requires distinguishing between direct TH modulation and downstream metabolic interference.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate rat brain synaptosomes using sucrose density gradient centrifugation. Resuspend in oxygenated Krebs-Ringer buffer.

  • Compound Treatment: Pre-incubate synaptosomes with 3-Amino-5-tert-butylisoxazole (0.1 µM to 10 µM) for 20 minutes at 37°C. Include

    
    -methyl-p-tyrosine as a positive control for TH inhibition.
    
  • Substrate Addition: Introduce exogenous L-DOPA and incubate for an additional 15 minutes.

  • Quantification: Lyse synaptosomes using perchloric acid to halt enzymatic activity. Centrifuge and analyze the supernatant using HPLC with Electrochemical Detection (HPLC-ECD) to quantify L-DOPA and its immediate metabolites.

  • Self-Validation (Viability Check): Run a parallel LDH (Lactate Dehydrogenase) release assay on the synaptosomes. Causality: Reduced L-DOPA hydrolysis could result from synaptosomal toxicity rather than specific TH modulation. Normal LDH levels confirm the bioactivity is target-specific and not an artifact of cell death.

Workflow Prep Compound Prep (DMSO Stock) Incubate Target Incubation (Synaptosomes/Enzyme) Prep->Incubate Primary Primary Readout (Fluorescence/ECD) Incubate->Primary Validate Orthogonal Validation (LC-MS/MS or LDH) Primary->Validate

Caption: Self-validating high-throughput screening workflow for isoxazolamine bioactivity.

Summary of Bioactivity Metrics

The following table synthesizes representative bioactivity data, highlighting how the structural differences translate into measurable pharmacological metrics.

Table 2: Comparative Bioactivity & Target Affinity
Compound / DerivativePrimary TargetRepresentative Activity (IC50 / Ki)In Vivo Application
5-Methyl Schiff Bases MAO-B EnzymeIC50: ~0.5 - 5.0 µMNeuroprotection (Parkinson's Models)
5-Methyl Core Bacterial BiomassMIC: >50 µg/mL (Weak baseline)Sulfamethoxazole Biodegradation
5-tert-Butyl Variant Tyrosine HydroxylaseModulator (Dose-dependent stabilization)Diabetic Neuropathy Pain Reduction
5-tert-Butyl Variant CB2 ReceptorPostulated Agonist (Ki: N/A)Analgesic / Anti-inflammatory

Conclusion

The transition from a 5-methyl to a 5-tert-butyl substituent on the 3-isoxazolamine ring is a textbook example of how steric bulk and lipophilicity dictate bioactivity. While the 5-methyl variant serves as a highly versatile, polar scaffold requiring derivatization to achieve potent neuroprotective (MAO-B) or antimicrobial effects, the 5-butyl variant possesses intrinsic neuropharmacological activity. Its ability to penetrate lipid membranes and anchor into hydrophobic pockets makes it a direct modulator of Tyrosine Hydroxylase and a valuable lead compound for neuropathic pain therapeutics.

References

  • Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. ResearchGate. Available at: [Link]

  • Full article: An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation. Taylor & Francis Online. Available at:[Link]

Comparative

Spectroscopic Fingerprinting of 3-Aminoisoxazoles: A Comparative Technical Guide

Executive Summary In the development of heterocyclic pharmaceuticals, 3-aminoisoxazoles serve as critical pharmacophores and synthetic intermediates.[1] Their structural integrity is often compromised by the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of heterocyclic pharmaceuticals, 3-aminoisoxazoles serve as critical pharmacophores and synthetic intermediates.[1] Their structural integrity is often compromised by the presence of regioisomers (specifically 5-aminoisoxazoles) or tautomeric instability.

This guide moves beyond basic spectral assignment. It provides a comparative performance analysis of IR spectroscopy as a diagnostic tool for distinguishing 3-aminoisoxazoles from their 5-amino counterparts and simple isoxazoles.[2] We present a Dual-Phase Validation Protocol designed to eliminate ambiguity caused by hydrogen bonding and tautomeric shifts.

Part 1: Structural Dynamics & Tautomeric Considerations

To interpret the IR spectrum of a 3-aminoisoxazole, one must first understand the electronic environment that dictates its vibrational modes.

The Stability Advantage (Amino vs. Imino)

Unlike many heterocyclic amines that exist in equilibrium with their imino tautomers, 3-aminoisoxazoles predominantly exist in the amino form (-NH₂) in both solid and solution states.

  • 3-Aminoisoxazole: The amino group is attached to the C3 position, adjacent to the ring nitrogen. The lone pair on the exocyclic nitrogen participates in resonance but does not disrupt the aromaticity as drastically as in the 5-isomer.

  • 5-Aminoisoxazole (The Alternative): This isomer behaves chemically as a masked enaminone.[1] It is more susceptible to ring opening and tautomerization, often leading to broader, less defined IR bands in the double-bond region due to stronger "push-pull" resonance.

The "Pyramidal" Amino Group

Recent rotational spectroscopy data indicates that the amino group in 3-aminoisoxazole is not planar. It adopts a pyramidal geometry with an inversion barrier.

  • Spectral Consequence: This non-planarity results in distinct selection rules for the N-H stretching modes, often producing sharper doublets compared to the broader bands seen in planar, highly conjugated amines.

Part 2: Comparative Spectral Analysis

The following table contrasts the "spectral performance" of 3-aminoisoxazole against its primary "competitors": the 5-amino isomer (regioisomer) and the unsubstituted isoxazole core.[2]

Table 1: Diagnostic Band Comparison
Spectral RegionVibrational Mode3-Aminoisoxazole (Target)5-Aminoisoxazole (Alternative)Isoxazole (Core)Diagnostic Note
High Frequency (3500–3100 cm⁻¹)

Asym/Sym
Sharp Doublet ~3420 / 3280 cm⁻¹Broad/Shifted Often lower freq due to strong intermolecular H-bonding.Absent (C-H stretch only >3100)Primary Differentiator: 3-amino bands are typically sharper due to weaker self-association than 5-amino.
Double Bond (1650–1550 cm⁻¹)

Scissoring
Distinct Band ~1620–1640 cm⁻¹Overlapping Often obscured by ring stretch.Absent 3-amino shows a clear "deformation" band distinct from the ring.
Ring Region (1600–1450 cm⁻¹)

,

High Energy ~1590–1610 cm⁻¹Red Shifted ~1560–1580 cm⁻¹ (Enamine character lowers bond order).Variable ~1560, 1480 cm⁻¹5-amino ring modes shift to lower wavenumbers due to strong conjugation (enamine-like).
Fingerprint (1150–900 cm⁻¹)Ring Breathing /

Mixed Mode ~1000–1150 cm⁻¹ (Medium)Distinct Pattern Often shows different splitting due to C5 substitution.Characteristic ~1040, 897 cm⁻¹The "breathing" mode is sensitive to substitution position.
Key Performance Insight:

The 3-aminoisoxazole spectrum is characterized by its "spectral purity" in the double-bond region. The separation between the


 and 

bands is often cleaner than in 5-aminoisoxazoles, where strong conjugation merges these signals into a broad envelope.

Part 3: Experimental Protocol (The Dual-Phase Method)

Standard KBr pellets often yield misleading data due to moisture absorption (hygroscopicity of the amine) and lattice forces. This self-validating protocol ensures you are observing intrinsic molecular vibrations, not artifacts.

Phase 1: Solid State (KBr or Diamond ATR)

Objective: Establish the baseline "fingerprint" for identification.

  • Preparation: Grind 2 mg of sample with 200 mg dry KBr (or use neat sample on Diamond ATR).

  • Acquisition: 32 scans, 4 cm⁻¹ resolution.

  • Checkpoint: Observe the N-H region (3200–3400 cm⁻¹).[3] If it appears as a single broad mound, do not proceed . The sample is wet or heavily aggregated. Dry the sample under vacuum and repeat.

Phase 2: Solution State (Dilution Validation)

Objective: Differentiate intermolecular H-bonding from intramolecular features (and confirm isomer purity).

  • Solvent Choice: Anhydrous Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ) (if permitted). Avoid alcohols.
  • High Concentration (100 mM): Run spectrum. Note the N-H positions.[1][2][3][4][5][6][7][8]

  • Low Concentration (10 mM): Dilute the sample 10-fold and run again.

    • Validation Logic:

      • If N-H bands shift to higher frequency and sharpen: You have successfully broken intermolecular H-bonds. The new positions are the "true" values.

      • If bands remain static : The features are intramolecular (or you have the wrong isomer/tautomer).

  • Subtraction: Manually subtract the pure solvent spectrum.

Part 4: Visualization of the Workflow

The following decision tree outlines the logical flow for confirming the identity of a 3-aminoisoxazole sample using the data and protocols described above.

IsomerIdentification Start Unknown Isoxazole Sample MP_Check Melting Point Screen (Is it >140°C?) Start->MP_Check IR_Acquisition Acquire IR Spectrum (Dual-Phase Protocol) MP_Check->IR_Acquisition Yes (>140°C) Result_5Amino Suspect: 5-Aminoisoxazole MP_Check->Result_5Amino No (<90°C) Region_NH Analyze 3100-3500 cm⁻¹ IR_Acquisition->Region_NH Decision_NH Sharp Doublet? Region_NH->Decision_NH Region_Ring Analyze 1550-1650 cm⁻¹ Decision_Ring Band Separation? Region_Ring->Decision_Ring Decision_NH->Region_Ring Yes Result_Impure Re-Purify: Hygroscopic/Wet Decision_NH->Result_Impure Broad/Single Blob Result_3Amino Confirmed: 3-Aminoisoxazole Decision_Ring->Result_3Amino Distinct NH Scissor vs Ring Stretch Decision_Ring->Result_5Amino Merged/Broad Red-Shifted

Caption: Figure 1. Logical workflow for the spectroscopic discrimination of 3-aminoisoxazole from its 5-amino regioisomer, integrating physical property screens with spectral analysis.

References

  • National Institute of Standards and Technology (NIST). (2023). 3-Isoxazolamine, 5-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI, Life, 12(5), 752. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry & Biochemistry. Retrieved from [Link]

  • Strazzolini, P., et al. (2017). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Melting Point Validation of 3-amino-5-tert-butylisoxazole Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the accurate characterization of reference standards is not merely a procedural formal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accurate characterization of reference standards is not merely a procedural formality; it is the bedrock of reliable and reproducible scientific outcomes. The melting point of a substance is a fundamental physical property that serves as a crucial indicator of purity. This guide provides an in-depth, technically-grounded protocol for the validation of the melting point of 3-amino-5-tert-butylisoxazole, a key intermediate in the synthesis of various pharmacologically active compounds.

This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, emphasizing a self-validating system to ensure the integrity of your results. We will objectively compare the performance of a test sample of 3-amino-5-tert-butylisoxazole against certified reference standards, supported by clear experimental data.

The Criticality of Melting Point Validation

The stated melting point for 3-amino-5-tert-butylisoxazole from various commercial suppliers exhibits a notable range, typically cited between 106.5°C and 115.5°C. This variability can arise from residual solvents, impurities from the synthetic route, or polymorphic differences. For researchers in drug development, relying on a standard with an unverified melting point can lead to significant downstream consequences, including inaccuracies in reaction monitoring, yield calculations, and the characterization of final active pharmaceutical ingredients (APIs).

This guide, therefore, presents a robust methodology for the in-house validation of 3-amino-5-tert-butylisoxazole standards, ensuring that the material conforms to the required purity specifications for its intended application.

Experimental Design: A Self-Validating Approach

The core of this protocol is a self-validating system that relies on the calibration of the melting point apparatus using United States Pharmacopeia (USP) traceable certified reference standards. This ensures that the instrument is performing accurately before and during the analysis of the test substance.

Diagram of the Melting Point Validation Workflow

MeltingPointValidation cluster_prep Preparation cluster_calibration Instrument Calibration & Verification cluster_analysis Sample Analysis sample_prep Sample Preparation: - Dry Samples - Pulverize capillary_loading Capillary Loading: 2-4 mm height sample_prep->capillary_loading instrument_setup Instrument Setup: Set Ramp Rate (1°C/min) capillary_loading->instrument_setup calibrant_1 Measure Acetanilide (CRM 1) instrument_setup->calibrant_1 calibrant_2 Measure Benzoic Acid (CRM 2) instrument_setup->calibrant_2 verification Verify Instrument Accuracy calibrant_1->verification calibrant_2->verification test_sample Measure 3-amino-5-tert- butylisoxazole verification->test_sample If Passed data_analysis Data Analysis & Comparison test_sample->data_analysis

Caption: Workflow for Melting Point Validation.

Materials and Methods

Materials
  • Test Substance: 3-amino-5-tert-butylisoxazole (from the supplier to be validated).

  • Certified Reference Material (CRM) 1: Acetanilide (USP Reference Standard), Certified Melting Point Range: ~113-115°C.

  • Certified Reference Material (CRM) 2: Benzoic Acid (USP Reference Standard), Certified Melting Point Range: ~121-123°C.

  • Apparatus: Digital Melting Point Apparatus with a programmable ramp rate and visual inspection capability.

  • Capillary Tubes: Thin-walled, sealed at one end.

  • Mortar and Pestle

  • Spatula

  • Watch glass

Experimental Protocol

Part 1: Instrument Calibration and System Suitability

The trustworthiness of any melting point determination hinges on the calibrated state of the instrument. This protocol utilizes a two-point calibration with certified reference materials bracketing the expected melting range of the test substance.

  • Sample Preparation of CRMs:

    • Ensure the certified reference materials are completely dry. If necessary, dry in a desiccator over a suitable drying agent for at least 4 hours.

    • Place a small amount of the CRM on a clean, dry watch glass.

    • If the crystals are not a fine powder, gently grind them using a clean mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

  • Capillary Loading of CRMs:

    • Press the open end of a capillary tube into the powdered CRM until a small amount of material enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.

    • The final packed height of the sample should be between 2-4 mm. Consistent sample height is crucial for reproducible results.

  • Melting Point Determination of CRMs:

    • Set the starting temperature of the melting point apparatus to approximately 10°C below the expected lower limit of the CRM's melting range.

    • Set the ramp rate to 1°C per minute. A slow ramp rate is critical for accurate determination of the melting range.[1][2]

    • Insert the loaded capillary tube into the apparatus.

    • Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid crystal melts (clear point).

    • Perform this determination in triplicate for each CRM.

  • System Suitability Check:

    • The mean observed melting point for each CRM must be within the certified range provided by the supplier (e.g., USP).

    • The range between the onset and clear point for a pure substance should be narrow, typically less than 1°C.

    • If the instrument fails the system suitability check, it must be recalibrated according to the manufacturer's instructions before proceeding.

Part 2: Melting Point Determination of 3-amino-5-tert-butylisoxazole

  • Sample Preparation and Capillary Loading:

    • Prepare and load the 3-amino-5-tert-butylisoxazole sample into capillary tubes in triplicate, following the same procedure described for the CRMs (Part 1, steps 1 & 2).

  • Melting Point Determination:

    • Based on the supplier's information, set the starting temperature to approximately 100°C.

    • Use the same 1°C per minute ramp rate as used for the CRMs.

    • Record the onset and clear point temperatures for each of the three samples.

Results and Discussion

The experimental data should be compiled into a clear and concise table for easy comparison.

Table 1: Melting Point Data for Certified Reference Materials and 3-amino-5-tert-butylisoxazole

SubstanceCertified Melting Point Range (°C)Observed Melting Range (°C) - Replicate 1Observed Melting Range (°C) - Replicate 2Observed Melting Range (°C) - Replicate 3Mean Observed Melting Point (°C)
Acetanilide113.0 - 115.0113.5 - 114.2113.6 - 114.3113.4 - 114.1113.8
Benzoic Acid121.0 - 123.0121.8 - 122.5121.9 - 122.6121.7 - 122.4122.1
3-amino-5-tert-butylisoxazole106.5 - 115.5 (Supplier A)110.2 - 111.5110.4 - 111.6110.3 - 111.4110.8

(Note: The data presented in this table are for illustrative purposes only and should be replaced with actual experimental results.)

The results from the CRMs, Acetanilide and Benzoic Acid, demonstrate that the melting point apparatus is functioning correctly, with the mean observed melting points falling well within their certified ranges. This provides confidence in the accuracy of the data obtained for the test substance.

The observed melting range for the 3-amino-5-tert-butylisoxazole sample from Supplier A was found to be 110.2 - 111.6°C. This is a relatively narrow range, which is indicative of a high degree of purity. The mean melting point of 110.8°C falls within the broader range provided by the supplier. However, this validated, narrower range provides a much more precise characterization of this particular batch of the standard.

A wider melting range for the test substance would suggest the presence of impurities, which depress and broaden the melting point. In such a case, further purification of the standard would be recommended before its use in critical applications.

Conclusion and Recommendations

This guide has outlined a robust, self-validating methodology for the melting point validation of 3-amino-5-tert-butylisoxazole standards. By employing a systematic approach that includes instrument calibration with USP-traceable certified reference materials, researchers can confidently ascertain the purity of their standards.

It is recommended that this validation be performed for each new batch of 3-amino-5-tert-butylisoxazole received, as variations in manufacturing processes can lead to batch-to-batch differences in purity. The experimentally determined melting range should be documented and used as the internal quality control benchmark for that specific batch. This practice ensures the reliability and reproducibility of research and development activities that depend on the quality of this critical chemical intermediate.

References

  • U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Reagecon. Melting Point Standard Benzoic Acid 121 °C to 123 °C. [Link]

  • Pharmaffiliates. Acetanilide Melting Point Standard (1g) (Approximately 114 degrees). [Link]

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • Briti Scientific. Melting Point Reference Standard. [Link]

  • Carl ROTH. Benzoic acid - Melting point standards ROTI®Calipure. [Link]

  • J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Cole-Parmer. Preparation of samples for melting point determination. [Link]

  • Pharma Times. Calibration of Melting Point Apparatus. [Link]

  • ResearchGate. USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 3-Isoxazolamine, 5-butyl-

Executive Summary & Chemical Profile 3-Isoxazolamine, 5-butyl- (CAS: 119409-98-2) is a highly reactive heterocyclic building block utilized extensively in medicinal chemistry and drug development. Featuring a primary ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3-Isoxazolamine, 5-butyl- (CAS: 119409-98-2) is a highly reactive heterocyclic building block utilized extensively in medicinal chemistry and drug development. Featuring a primary amine conjugated to an isoxazole ring, this compound presents specific handling challenges. Because a universally standardized Safety Data Sheet (SDS) for this exact alkyl isomer is not always available, our operational protocols are rigorously established through structural read-across from its direct, well-characterized analogs: 3-Amino-5-tert-butylisoxazole [1] and 3-Amino-5-methylisoxazole [2].

These analogs share identical functional groups and exhibit a consistent hazard profile:

  • Skin Irritation (Category 2, H315)

  • Eye Irritation (Category 2, H319)

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335)

Mechanistic Hazard Insight: The primary hazard arises from the basicity and nucleophilicity of the free amine, which can disrupt lipid bilayers in the skin and cause severe irritation to the respiratory mucosa if inhaled as a fine crystalline dust.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding the chemical compatibility and physical state of the compound. The following matrix outlines the required PPE and the causality behind each choice.

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Nitrile Gloves (EN 374 / ASTM F739)Nitrile provides robust chemical resistance against primary amines and the organic solvents (e.g., DCM, DMF) typically used to dissolve them. Latex is highly permeable to these organics and must be strictly avoided.
Eye Protection Safety Goggles with Side Shields (EN 166)The compound is a crystalline solid. Fine dust can cause mechanical corneal abrasion and severe chemical irritation upon contact with ocular mucosa. Standard safety glasses are insufficient against airborne dust.
Respiratory N95 or FFP3 Particulate RespiratorMitigates the risk of inhaling aerosolized crystalline dust, which directly targets the respiratory tract (STOT SE 3) and can cause acute systemic toxicity [3].
Body Protection Flame-Resistant (FR) Lab CoatProtects against accidental dermal exposure and secondary hazards when the compound is handled alongside flammable synthesis solvents.

Operational Workflow: Safe Weighing and Transfer

Handling dry, crystalline amine powders requires meticulous technique to prevent electrostatic dispersion and inhalation exposure.

PPESequence A Pre-Entry Hood Check B 1. Lab Coat (Impervious) A->B C 2. N95/FFP3 Respirator B->C D 3. Safety Goggles (EN 166) C->D E 4. Nitrile Gloves (EN 374) D->E F Ready for Handling E->F

Sequential PPE donning workflow for handling 3-Isoxazolamine, 5-butyl- safely.

Step-by-Step Methodology
  • Pre-Operational Verification: Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). This creates a negative pressure environment that captures any aerosolized amine dust before it reaches your breathing zone.

  • PPE Donning & Integrity Check: Follow the sequential donning workflow above.

    • Self-Validation System: Perform the "inflation test" on your nitrile gloves before donning to check for micro-tears. Perform a positive/negative pressure seal check on your respirator.

  • Anti-Static Weighing: Place an anti-static weigh boat on the analytical balance.

    • Self-Validation System: Hold the back of your gloved hand near the weigh boat. If the powder visibly shifts or jumps, static charge is present. Apply an ionizing bar before proceeding.

  • Solubilization and Transfer: Do not pour the dry powder directly into a reaction vessel, as this generates a dust plume. Instead, rinse the weigh boat with your reaction solvent (e.g., DMSO or methanol) and transfer the solubilized amine via a glass pipette.

  • Doffing: Remove gloves using the "beak method" (pinching the exterior of the glove at the wrist and pulling it inside out) to ensure the contaminated exterior never touches bare skin.

Spill Response and Decontamination Protocol

A spill of a solid amine compound requires immediate, calculated action. The greatest risk during a solid spill is the aerosolization of the powder.

SpillResponse Start Solid Spill Detected Assess Assess Spill Size Start->Assess Small Small (<50g) Inside Hood Assess->Small Large Large (>50g) Outside Hood Assess->Large WetWipe Wet-Wipe Technique (No Dry Sweeping) Small->WetWipe Evac Evacuate Area & Call EHS Large->Evac Decon Surface Decon (Soap & Water) WetWipe->Decon Waste Hazardous Waste Segregation Decon->Waste

Decision tree and procedural workflow for responding to solid chemical spills.

Step-by-Step Methodology
  • Isolate and Assess: Determine if the spill is manageable (<50g, inside the hood) or requires Environmental Health and Safety (EHS) intervention (outside the hood or >50g).

  • The Wet-Wipe Technique: Never dry-sweep a solid amine spill. Dry sweeping aerosolizes the particles, transforming a localized surface contamination into an airborne inhalation hazard. Instead, dampen a highly absorbent paper towel with water or a mild solvent (like 10% ethanol/water) and gently wipe the powder inward.

  • Surface Decontamination: Wash the affected area with warm water and a laboratory-grade detergent. The amphiphilic nature of the detergent will effectively solubilize any residual amine traces.

  • Waste Segregation: Place all contaminated wipes into a sealed, clearly labeled solid hazardous waste container.

Waste Management and Disposal Plan

Proper disposal prevents environmental contamination and dangerous cross-reactivity in waste streams.

  • Solid Waste: Contaminated PPE, weigh boats, and spill cleanup materials must be collected in a rigid, leak-proof container lined with a polyethylene bag. Label strictly as "Hazardous Solid Waste - Toxic/Irritant (Isoxazolamine derivatives)."

  • Liquid Waste: If the compound is dissolved in a solvent, segregate the waste stream based on the solvent type (Halogenated vs. Non-Halogenated).

    • Critical Warning: Do not mix amine-containing waste with acidic waste streams, as the basic amine can undergo violent, exothermic acid-base reactions.

References

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